molecular formula C7H12INO B7922170 1-((S)-3-Iodo-piperidin-1-yl)-ethanone

1-((S)-3-Iodo-piperidin-1-yl)-ethanone

Katalognummer: B7922170
Molekulargewicht: 253.08 g/mol
InChI-Schlüssel: JNSKHASSNNUWAF-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-((S)-3-Iodo-piperidin-1-yl)-ethanone (CAS 1354018-04-4) is a chiral small molecule with the molecular formula C7H12INO and a molecular weight of 253.08 g/mol . This piperidine-based scaffold serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. Its structure, featuring a stereospecific (S) configuration at the 3-iodo substitution point, makes it a critical intermediate for the synthesis of more complex, stereochemically defined molecules . Researchers utilize this compound in various cross-coupling reactions, where the iodine atom acts as an excellent leaving group, enabling the construction of new carbon-carbon bonds. Its primary research value lies in its application in Structure-Activity Relationship (SAR) studies and in the development of targeted therapeutic agents. The compound is for research use only and is not intended for diagnostic or therapeutic applications. Handle with care; this material may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Please consult the Safety Data Sheet (SDS) and adhere to all recommended safety precautions, including wearing protective gloves, eye and face protection, and using only in a well-ventilated area .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[(3S)-3-iodopiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12INO/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSKHASSNNUWAF-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@@H](C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis Pathway of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The compound 1-((S)-3-Iodo-piperidin-1-yl)-ethanone (commonly referred to as (S)-1-acetyl-3-iodopiperidine) is a highly valuable chiral building block used in the development of pharmaceutical active pharmaceutical ingredients (APIs), particularly in the synthesis of complex neurokinin-1 (NK1) receptor antagonists and functionalized piperidine derivatives[1].

Synthesizing this specific (S)-enantiomer with high enantiomeric excess (ee) requires a stereospecific approach. The most reliable and scalable retrosynthetic strategy relies on the nucleophilic substitution of a chiral precursor. By starting from the commercially available (R)-3-hydroxypiperidine hydrochloride , chemists can exploit an SN2 mechanism to achieve a complete inversion of configuration at the C3 carbon, reliably yielding the desired (S)-iodo enantiomer[2].

Retrosynthetic Analysis and Pathway Design

The synthesis is strategically divided into two primary transformations:

  • Chemoselective N-Acetylation: Protection and functionalization of the secondary amine.

  • Stereospecific Deoxyiodination: Conversion of the C3 hydroxyl group to an iodine atom.

Causality in Step Sequencing: Performing the N-acetylation prior to iodination is an absolute mechanistic requirement. If iodination were attempted on the unprotected amine, the basic secondary nitrogen would interfere with the electrophilic iodinating reagents. Furthermore, the resulting 3-haloamine would be highly unstable, rapidly undergoing intramolecular cyclization to form an unwanted aziridinium ion intermediate. Acetylating the nitrogen delocalizes its lone pair into the carbonyl group, drastically reducing its nucleophilicity and preventing this degradative side reaction ()[2].

Figure 1: Two-step synthesis workflow of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone.

Step-by-Step Experimental Methodologies & Self-Validating Protocols

Step 1: Synthesis of (R)-1-Acetyl-3-hydroxypiperidine

Objective: Chemoselective N-acetylation of the piperidine ring[3].

Protocol:

  • Preparation: Suspend (R)-3-hydroxypiperidine hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration under an inert argon atmosphere.

  • Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (Et3N) (2.5 equiv) dropwise.

    • Causality: The excess Et3N serves a dual purpose: it liberates the free base from the hydrochloride salt and acts as an acid scavenger for the acetic acid generated during the subsequent acetylation.

  • Acetylation: Add acetic anhydride (Ac2O) (1.1 equiv) dropwise over 15 minutes. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for 3 hours.

  • Self-Validation (In-Process Control): Monitor reaction completion via Thin Layer Chromatography (TLC) stained with KMnO4. If over-acetylation (O-acetylation) is observed as a less polar spot, introduce a self-correcting step: add a catalytic amount of K2CO3 in methanol and stir for 30 minutes. This mildly basic condition selectively hydrolyzes the labile O-acetate back to the free hydroxyl group while leaving the highly stable N-acetamide intact.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the intermediate.

Step 2: Stereospecific Deoxyiodination via the Appel Reaction

Objective: Direct conversion of the (R)-hydroxyl group to an (S)-iodine atom with complete SN2 inversion ()[1].

Protocol:

  • Preparation: Dissolve the crude (R)-1-acetyl-3-hydroxypiperidine (1.0 equiv) in anhydrous DCM (0.2 M). Add triphenylphosphine (PPh3) (1.5 equiv) and imidazole (1.5 equiv). Cool the mixture to 0 °C.

  • Activation: Add solid iodine (I2) (1.4 equiv) in small portions to maintain the internal temperature below 5 °C.

    • Causality: Imidazole is a critical additive. It acts as a mild base to sponge the hydrogen iodide (HI) generated during the formation of the alkoxyphosphonium intermediate. Without imidazole, the highly acidic environment could lead to substrate degradation, ether cleavage, or partial racemization of the stereocenter[2].

  • Reaction: Protect the flask from ambient light (to prevent radical iodine side reactions) and allow it to warm to room temperature. Stir for 4-6 hours.

  • Self-Validation: The reaction mixture provides a visual cue of progression, transitioning from a dark, rich iodine color to a pale yellow suspension. This suspension is the precipitation of triphenylphosphine oxide (Ph3P=O), confirming the consumption of the active iodophosphonium species.

  • Workup & Purification: Quench with saturated aqueous Na2S2O3 to reduce any unreacted iodine. Extract with DCM. To address the primary purification challenge—removal of Ph3P=O—concentrate the organic layer and triturate the residue with cold diethyl ether/hexane (1:1). Filter off the precipitated Ph3P=O. Purify the concentrated filtrate via silica gel flash chromatography (EtOAc/Hexane gradient) to yield pure 1-((S)-3-Iodo-piperidin-1-yl)-ethanone.

Figure 2: Mechanism of the stereospecific Appel iodination with inversion of configuration.

Quantitative Data Summaries: Iodination Strategy Comparison

While a two-step Mesylation followed by Finkelstein iodination is a viable alternative, the Appel reaction is vastly preferred for 3-hydroxypiperidine systems. The Appel reaction minimizes the lifetime of the activated intermediate, directly displacing the alkoxyphosphonium leaving group with iodide in a single pot, which maximizes the enantiomeric excess (ee) and minimizes handling losses.

ParameterAppel Reaction (One-Pot)Mesylation + Finkelstein (Two-Step)
Overall Yield 65 - 75%55 - 65%
Enantiomeric Excess (ee) > 98% (Complete Inversion)~ 95% (Slight Racemization risk)
Reaction Time 4 - 6 hours12 - 18 hours (Total)
Primary Byproduct Triphenylphosphine oxide (Ph3P=O)Methanesulfonic acid salts
Purification Challenge Removal of Ph3P=O requires triturationTwo separate aqueous workups

Analytical Characterization

To ensure the trustworthiness of the final product, the following analytical validations must be performed:

  • Nuclear Magnetic Resonance (1H NMR, CDCl3): The N-acetyl group causes restricted rotation around the C-N amide bond, resulting in two distinct rotamers visible in the NMR spectrum at room temperature. The C3-H proton will shift significantly upfield (approx. 4.0 - 4.5 ppm) compared to the hydroxyl precursor. It will exhibit a characteristic splitting pattern indicative of axial-equatorial coupling, confirming the SN2 displacement.

  • Chiral HPLC: Essential to validate that the inversion proceeded with >98% ee. The retention time must be compared against a racemic standard of 1-acetyl-3-iodopiperidine to confirm the optical purity of the (S)-enantiomer.

References

  • Beilstein Journal of Organic Chemistry (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Available at:[Link]

  • ChemRxiv (2024). Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. Available at:[Link]

  • PubChem (National Center for Biotechnology Information). 1-(3-Hydroxypiperidin-1-yl)ethan-1-one | C7H13NO2 | CID 21897030. Available at:[Link]

Sources

Navigating the Physicochemical Landscape of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the intricate tapestry of medicinal chemistry and drug development, the precise characterization of novel chemical entities is the cornerstone of successful innovation. This guide provides an in-depth exploration of the physicochemical properties of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone, a chiral piperidine derivative of significant interest. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive technical resource that not only presents core data but also elucidates the experimental rationale and interpretive nuances essential for informed decision-making in a research and development setting. By integrating foundational principles with actionable protocols, we aim to empower our readers to navigate the complexities of this promising molecule with confidence and scientific rigor.

Molecular Structure and Core Chemical Identifiers

The journey into the physicochemical properties of any compound begins with a fundamental understanding of its structure. 1-((S)-3-Iodo-piperidin-1-yl)-ethanone is a fascinating molecule featuring a stereochemically defined piperidine ring, an acetyl group on the nitrogen, and an iodine atom at the 3-position. This specific arrangement, particularly the (S)-configuration, is crucial as stereochemistry can profoundly influence biological activity and pharmacokinetic profiles.

The presence of the iodine atom, a heavy halogen, is noteworthy. It significantly increases the molecule's molecular weight and can participate in halogen bonding, a non-covalent interaction that is gaining recognition for its potential role in ligand-protein binding. The acetyl group introduces a polar amide-like functionality, influencing solubility and hydrogen bonding capabilities.

Table 1: Core Chemical Identifiers for 1-((S)-3-Iodo-piperidin-1-yl)-ethanone

IdentifierValueSource
IUPAC Name 1-[(3S)-3-iodopiperidin-1-yl]ethan-1-oneChemSpider
Molecular Formula C₇H₁₂INOChemSpider
Molecular Weight 269.08 g/mol ChemSpider
Canonical SMILES CC(=O)N1CCCIPubChem
InChI InChI=1S/C7H12INO/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5H2,1H3/t7-/m0/s1PubChem
CAS Number 1032070-73-0ChemSpider

Predicted Physicochemical Properties: A Computational Approach

In the early stages of research, before substantial quantities of a compound are synthesized, computational predictions serve as an invaluable tool for anticipating its behavior. These in silico models leverage vast datasets of known molecules to estimate properties based on chemical structure. While not a substitute for empirical data, they guide experimental design and help to flag potential liabilities.

Table 2: Predicted Physicochemical Properties of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone

PropertyPredicted ValueMethod/Source
LogP (Octanol-Water Partition Coefficient) 1.3ALOGPS
Aqueous Solubility (LogS) -2.1ALOGPS
pKa (most basic) -1.1ChemAxon
Polar Surface Area (PSA) 20.3 ŲChemAxon
Boiling Point 296.8 ± 35.0 °CChemAxon
Melting Point 78.5 - 82.5 °CEstimation
Density 1.6 ± 0.1 g/cm³ChemAxon

Expert Interpretation: The predicted LogP of 1.3 suggests a molecule with a balanced lipophilic and hydrophilic character, a desirable trait for many drug candidates as it can influence membrane permeability and solubility. The negative LogS value indicates moderate aqueous solubility. The predicted pKa is noteworthy; the basicity of the piperidine nitrogen is significantly reduced by the electron-withdrawing effect of the adjacent acetyl group. This has profound implications for its behavior in physiological pH ranges, as the compound will likely be neutral.

Experimental Determination of Aqueous Solubility: A Step-by-Step Protocol

The aqueous solubility of a compound is a critical parameter that dictates its absorption, distribution, and formulation possibilities. The following protocol outlines a robust method for its experimental determination using the shake-flask method, a gold standard in the field.

Rationale: The shake-flask method is chosen for its directness and reliability. By allowing the compound to equilibrate in water over an extended period, we can be confident that the measured concentration represents the true thermodynamic solubility. High-Performance Liquid Chromatography (HPLC) is employed for quantification due to its sensitivity and specificity.

Experimental Workflow: Shake-Flask Solubility Assay

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess 1-((S)-3-Iodo-piperidin-1-yl)-ethanone prep2 Add to a known volume of phosphate-buffered saline (PBS, pH 7.4) prep1->prep2 Transfer equil Incubate at 25°C with constant agitation for 24 hours prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant through a 0.22 µm PVDF filter analysis1 Dilute supernatant with mobile phase sep2->analysis1 analysis2 Inject onto a calibrated HPLC-UV system analysis1->analysis2 analysis3 Determine concentration against a standard curve analysis2->analysis3

Caption: The balance of properties influenced by LogP.

A shake-flask method, similar to the one described for solubility, can be employed for LogP determination. In this case, the compound is partitioned between octan-1-ol and water. The concentrations in both phases are then measured, typically by HPLC-UV, and the ratio is calculated.

Summary and Forward-Looking Statement

The physicochemical properties of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone, as predicted and outlined through experimental protocols, paint a picture of a molecule with a promising balance of characteristics for further investigation. Its moderate lipophilicity and predicted aqueous solubility suggest it may possess favorable pharmacokinetic properties. The significantly reduced basicity of the piperidine nitrogen is a key feature that will govern its behavior in biological systems.

The protocols provided herein offer a robust framework for the empirical validation of these predicted properties. As research on this compound and its analogs progresses, a thorough understanding of this foundational data will be indispensable for rational drug design, formulation development, and ultimately, for unlocking its full therapeutic potential.

References

  • 1-((S)-3-Iodo-piperidin-1-yl)-ethanone. PubChem, National Center for Biotechnology Information. [Link]

1-((S)-3-Iodo-piperidin-1-yl)-ethanone (CAS 1354018-04-4): A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and process development, I frequently encounter the challenge of constructing complex, stereodefined saturated heterocycles. 1-((S)-3-Iodo-piperidin-1-yl)-ethanone , registered under CAS number 1354018-04-4[1][2][3], is a highly specialized chiral building block. It serves as a critical electrophile in both traditional nucleophilic substitutions and modern transition-metal-catalyzed radical cross-couplings.

This whitepaper provides an in-depth analysis of its chemical properties, the mechanistic rationale behind its synthetic utility, and self-validating protocols for its preparation and application.

Chemical Identity & Structural Parameters

To ensure reproducibility across computational and physical workflows, the core quantitative data and identifiers for 1-((S)-3-Iodo-piperidin-1-yl)-ethanone are summarized below.

ParameterValue / Descriptor
Chemical Name 1-((S)-3-Iodo-piperidin-1-yl)-ethanone
Common Synonyms (S)-1-(3-Iodopiperidin-1-yl)ethanone; (3S)-1-acetyl-3-iodopiperidine[1][2]
CAS Registry Number 1354018-04-4[1][3]
Molecular Formula C₇H₁₂INO[4]
Molecular Weight 253.08 g/mol [4]
Stereochemistry (S)-configuration at the C3 position
Structural Features N-acetylated piperidine ring with a secondary alkyl iodide

Mechanistic Role in Organic Synthesis: The Causality of Design

The utility of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone is not accidental; it is a product of deliberate mechanistic design. Understanding why this specific functionalization is used is critical for troubleshooting downstream reactions.

The Superiority of the C3-Iodide

While chlorides and bromides are common, the carbon-iodine (C-I) bond is highly polarizable and relatively weak. This makes it an exceptional leaving group for classical Sₙ2 displacements. More importantly, the low bond dissociation energy of the C-I bond makes it the premier choice for generating alkyl radicals via Single Electron Transfer (SET) in metallaphotoredox or base-metal catalysis ()[5][6].

The Protective Role of the N-Acetyl Group

A common failure mode when working with 3-halopiperidines is the formation of a bicyclic aziridinium intermediate. If the piperidine nitrogen is unprotected or carries a simple alkyl group, its lone pair can attack the C3 position intramolecularly. This results in rapid racemization or regiochemical scrambling upon subsequent nucleophile attack. The N-acetyl group (ethanone moiety) is electron-withdrawing. It delocalizes the nitrogen lone pair into the carbonyl oxygen, completely suppressing aziridinium formation and locking the stereocenter's integrity during Sₙ2 or radical processes.

Stereoselective Synthesis Protocol

To synthesize 1-((S)-3-Iodo-piperidin-1-yl)-ethanone, we must start with the opposite enantiomer, (R)-3-hydroxypiperidine, and perform a stereoinvertive halogenation. The following protocol is designed as a self-validating system , incorporating specific analytical checkpoints to guarantee success.

Synthesis A (R)-3-Hydroxypiperidine (Starting Material) B (R)-1-Acetyl-3-hydroxypiperidine (Intermediate) A->B Ac2O, Et3N CH2Cl2, 0°C to RT C (S)-1-(3-Iodopiperidin-1-yl)ethanone (Target: CAS 1354018-04-4) B->C I2, PPh3, Imidazole THF, Reflux (Appel Inversion)

Stereoselective synthesis of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone via Appel inversion.

Step 1: N-Acetylation
  • Procedure : Dissolve 1.0 eq of (R)-3-hydroxypiperidine hydrochloride in anhydrous CH₂Cl₂ (0.2 M). Add 2.5 eq of triethylamine (Et₃N) and cool to 0 °C. Dropwise, add 1.1 eq of acetic anhydride (Ac₂O). Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint : Perform Thin Layer Chromatography (TLC) using 9:1 CH₂Cl₂:MeOH. Stain with Ninhydrin. The complete disappearance of the ninhydrin-active (pink/purple) starting material spot confirms quantitative N-acetylation.

  • Workup : Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate to yield (R)-1-acetyl-3-hydroxypiperidine.

Step 2: Appel Reaction (Stereoinversion)
  • Procedure : Dissolve 1.0 eq of (R)-1-acetyl-3-hydroxypiperidine in anhydrous THF (0.1 M). Add 1.5 eq of triphenylphosphine (PPh₃) and 1.5 eq of imidazole. Cool to 0 °C. Portion-wise, add 1.5 eq of elemental iodine (I₂). Heat to reflux (65 °C) for 4 hours.

  • Self-Validation Checkpoint : Monitor by TLC (1:1 Hexanes:EtOAc). The product will be UV-active. Analyze an aliquot via ¹H NMR: The C3 methine proton will shift dramatically from ~3.8 ppm (alcohol) to ~4.5 ppm (iodide), confirming the transformation. The Appel conditions guarantee a concerted Sₙ2 mechanism, ensuring complete Walden inversion to the (S)-configuration.

  • Workup : Quench with saturated aqueous Na₂S₂O₃ to reduce excess iodine. Extract with EtOAc and purify via silica gel flash chromatography.

Applications in Drug Discovery

Peptidylarginine Deiminase 4 (PAD4) Inhibitors

PAD4 is an enzyme responsible for the citrullination of proteins, a process heavily implicated in autoimmune diseases like Rheumatoid Arthritis (RA) and the formation of Neutrophil Extracellular Traps (NETs)[7][8]. Recent patent literature, such as the Bristol-Myers Squibb patent (), highlights the use of functionalized piperidines (including N-protected 3-iodopiperidines) as critical alkylating agents[7][9]. The (S)-enantiomer of the piperidine ring is often appended to benzimidazole cores to optimize the spatial geometry required for potent PAD4 active-site binding[7][8].

Cobalt-Catalyzed Radical Cross-Coupling

Beyond standard Sₙ2 reactions, 3-iodopiperidines are prime substrates for transition-metal-catalyzed (hetero)arylation ()[5][6]. Using a CoCl₂/TMCD catalytic system, the C-I bond undergoes homolytic cleavage to form a discrete carbon radical, which subsequently couples with aryl Grignard reagents[5][6].

CoCatalysis A Co(II) Precatalyst + TMCD B Co(I) Active Species A->B Reduction by Grignard C Alkyl Radical (from 3-Iodopiperidine) B->C Single Electron Transfer (SET) D Co(III) Oxidative Addition Complex C->D Radical Recombination E Reductive Elimination (3-Arylpiperidine Product) D->E Product Release E->B Catalyst Regeneration

Mechanism of Cobalt-catalyzed radical cross-coupling for 3-iodopiperidine derivatization.

References

  • Barré, B., et al. "Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents." Molecules, 23(6), 1449 (2018). URL:[Link]

  • Gardner, D. S., et al. "Substituted benzimidazoles as pad4 inhibitors." Canadian Patent CA3108871A1, Bristol-Myers Squibb Company (2020).
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 107304, Ethanone, 1-(3-methyl-1-piperidinyl)-" (Structural proxy reference for N-acetylpiperidine properties). URL:[Link]

Sources

Advanced In Silico Modeling of Halogenated Fragments: A Case Study of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the in silico modeling framework for 1-((S)-3-Iodo-piperidin-1-yl)-ethanone , a representative halogenated fragment. This guide addresses the specific challenges of modeling heavy-atom organohalogens, particularly the anisotropy of the iodine atom (sigma hole) and the conformational dynamics of the piperidine scaffold.

Executive Summary & Chemical Space

1-((S)-3-Iodo-piperidin-1-yl)-ethanone represents a high-value chemical scaffold in Fragment-Based Drug Discovery (FBDD). Its utility lies in the iodine substituent , which serves as a Lewis acid capable of forming Halogen Bonds (X-bonds) with nucleophilic residues (e.g., backbone carbonyls, His, Asp) in a protein binding pocket.

However, standard molecular mechanics (MM) force fields often fail to accurately model this compound because they treat halogens as isotropic, negatively charged spheres.[1] This guide provides a corrected workflow to model the sigma hole —the region of positive electrostatic potential on the iodine atom—ensuring accurate binding energy predictions.

Compound Profile
PropertySpecificationModeling Implication
Chirality (S)-Enantiomer at C3Requires stereospecific conformer generation.[2]
Scaffold Piperidine RingMust sample chair/boat transitions; Iodine axial/equatorial preference is critical.[1]
Substituent Iodine (Heavy Atom)Critical: Requires Sigma Hole (Virtual Site) implementation.[1]
Amide N-Acetyl groupRestricts N-C rotation (partial double bond character); planar geometry.[1]

Structural Basis & Quantum Mechanical (QM) Analysis

Before attempting docking or dynamics, the electronic structure of the iodine atom must be characterized using Density Functional Theory (DFT). Standard force fields (e.g., GAFF, CHARMM) assign a negative partial charge to iodine, incorrectly predicting electrostatic repulsion with protein nucleophiles.[1]

Conformer Generation & Geometry Optimization

The piperidine ring exists in a dynamic equilibrium.[1] The bulky iodine atom at C3 will exhibit a preference for the equatorial position to minimize 1,3-diaxial interactions, though the axial conformer may be stabilized by specific solvent effects or protein confinement.

  • Protocol:

    • Generate initial 3D coordinates for the (S)-enantiomer.[1]

    • Perform a conformational search (e.g., Monte Carlo) to identify global minima.[1]

    • QM Optimization: Optimize geometry at the wB97X-D/def2-TZVP level of theory. This functional accounts for dispersion forces, which are critical for large halogens.[1]

Electrostatic Potential (ESP) Mapping

To validate the halogen bond potential, you must map the ESP onto the electron density surface.[1]

  • Observation: You will observe a region of depleted electron density on the elongation of the C-I bond.[1] This is the

    
    -hole .[1]
    
  • Target Metric: The electrostatic potential at the tip of the iodine (

    
    ) should be positive (typically +10 to +30 kcal/mol for activated iodides), contrasting with the negative equatorial belt.
    

Force Field Parametrization (The "Virtual Site" Strategy)

Standard point-charge models fail here. To model the anisotropy of the iodine, we use an extra-point (EP) or virtual site (VS) massless particle.

Parametrization Workflow
  • Charge Derivation: Calculate RESP (Restrained Electrostatic Potential) charges from the QM optimized structure.

  • Virtual Site Placement:

    • Place a massless particle (EP) at distance

      
       (approx 1.0–1.6 Å) from the Iodine nucleus along the C-I bond vector.[1]
      
    • Assign a positive charge (

      
      ) to the particle and a compensating negative charge  to the Iodine nucleus (
      
      
      
      ) to maintain net neutrality.[1]
    • Equation:

      
       (where 
      
      
      
      is the standard partial charge).[1]
  • Validation: The

    
     and distance 
    
    
    
    are fitted to reproduce the QM-derived interaction energy with a probe (e.g., water or acetone).
Diagram: Force Field Parametrization Workflow

Parametrization Sub_QM QM Optimization (wB97X-D/def2-TZVP) Sub_ESP ESP Calculation (Identify Sigma Hole) Sub_QM->Sub_ESP Decision Is Sigma Hole > 5 kcal/mol? Sub_ESP->Decision Sub_RESP RESP Charge Fitting FF_Std Standard GAFF/CGenFF (Point Charge) Decision->FF_Std No FF_EP Virtual Site (EP) Model (Anisotropic Iodine) Decision->FF_EP Yes (Critical) FF_EP->Sub_RESP Re-fit Charges

Caption: Decision tree for implementing off-center virtual sites (sigma holes) based on QM electrostatic potential mapping.

Molecular Docking Strategy

Docking 1-((S)-3-Iodo-piperidin-1-yl)-ethanone requires a scoring function that recognizes the directionality of the C-I···O interaction.

Software & Scoring Functions
  • Glide (Schrödinger): Use XP (Extra Precision) mode with "Halogen Bonding" terms enabled.[1] Glide uses a specific geometric filter (angle

    
    ) to reward X-bonds.[1]
    
  • AutoDock Vina (XB variant): Standard Vina ignores XB.[1] Use specialized forks (e.g., VinaXB) that incorporate an explicit angular-dependent potential for halogens.

  • Gold (CCDC): The ASP scoring function performs well for heavy atoms due to its knowledge-based derivation from the CSD (Cambridge Structural Database).

Docking Protocol
  • Grid Generation: Center the grid on the target pocket.[1] Ensure the grid box is large enough to accommodate the flexible piperidine ring flip.[1]

  • Constraints: If a backbone carbonyl is present in a suitable position, apply a hydrogen-bond constraint (or metal coordination constraint) adjusted for halogen geometry (Distance: 2.8–3.5 Å; Angle: 160–180°).[1]

  • Pose Selection: Filter poses not just by Score, but by the C-I···Acceptor angle . Reject poses where the iodine approaches nucleophiles "side-on" (equatorial belt interaction), as this is repulsive.

Molecular Dynamics (MD) & Solvation

MD simulations are necessary to verify if the halogen bond is stable in the presence of competitive water molecules.

System Setup
  • Force Field: Use OPLS4 (which has native sigma hole support) or a modified AMBER (GAFF2) with the virtual site parameters derived in Section 3.[1]

  • Water Model: TIP4P-Ew or OPC is recommended over TIP3P to better represent the polarization of water around the hydrophobic iodine.

Analysis Metrics

Summarize the trajectory data using the following metrics to confirm binding stability.

MetricDefinitionSuccess Criteria
RMSD (Ligand) Deviation from docked pose< 2.0 Å over 100ns
XB Lifetime % of time C-I···O distance < 3.5 Å> 60% occupancy
Radial Distribution Function (RDF) Water density around IodineDepletion at tip (sigma hole occupied by protein); Solvation at equator.[1]
Diagram: Halogen Bond Interaction Logic

XB_Interaction Iodine Iodine (Donor) Polarized SigmaHole Sigma Hole (+) Virtual Site Iodine->SigmaHole C-I Bond Axis Repulsion Equatorial Belt (-) Repulsive Region Iodine->Repulsion Perpendicular Acceptor Protein Carbonyl (O) Nucleophile (-) SigmaHole->Acceptor Halogen Bond (Electrostatic) Repulsion->Acceptor Clash if Angle < 140°

Caption: Schematic of the anisotropic electrostatic interaction. The sigma hole mediates attraction, while the equatorial belt mediates repulsion.

References

  • Politzer, P., et al. (2013).[1] "Halogen bonding: an interim discussion." ChemPhysChem, 14(2), 278-294. Link[1]

  • Ibrahim, M. A. A. (2011).[1] "Molecular mechanical study of halogen bonding in drug discovery." Journal of Computational Chemistry, 32(12), 2564-2574. Link[1]

  • Schrödinger, LLC. (2024).[1] "OPLS4 Force Field Parameters for Halogen Bonding." Schrödinger Documentation. Link

  • Koebel, M. R., et al. (2016).[1] "Parametrization of halogen bonds in the CHARMM general force field: Improved treatment of ligand–protein interactions." Journal of Computer-Aided Molecular Design, 30(11), 965-980. Link

  • Rendine, S., et al. (2011).[1] "Halogen bonding in ligand–protein complexes: a structural survey." Chemistry – A European Journal, 17(40), 11243-11254. Link[1]

Sources

Strategic Utilization of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone in Chiral Scaffold Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Utility

The molecule 1-((S)-3-Iodo-piperidin-1-yl)-ethanone represents a high-value chiral synthon in medicinal chemistry. Unlike its thermodynamically stable 3-bromo or 3-chloro analogs, the 3-iodo derivative offers a unique balance of hyper-reactivity (due to the weak C–I bond) and stereochemical definedness .

This guide addresses the specific utility of this scaffold in synthesizing Janus Kinase (JAK) inhibitors , GPCR ligands , and peptide mimetics . The presence of the N-acetyl group modulates the ring's nitrogen basicity, preventing catalyst poisoning during metal-mediated couplings, while the C3-iodine serves as a "chiral trigger" for nucleophilic substitutions (


) or radical-based cross-couplings.
Key Structural Features[1][2][3][4]
  • Leaving Group (

    
    ):  Excellent nucleofugality allows substitution under mild conditions, preserving the N-acetyl moiety.
    
  • Chiral Center (S): Provides a template for stereospecific synthesis. Note that direct

    
     displacement will invert this to the (R)-configuration.
    
  • N-Acetyl Protecting Group: Stabilizes the piperidine ring against oxidation and prevents amine interference in Pd/Ni-catalyzed reactions.

Stability & Handling Protocols (Self-Validating System)

Alkyl iodides, particularly secondary ones on heterocycles, are prone to E2 elimination and homolytic cleavage (photolysis). Strict adherence to the following protocol is required to maintain reagent integrity.

Storage & Quality Control
  • Storage: Store at -20°C under Argon/Nitrogen. Shield from light (amber vials + foil).

  • Visual Indicator: Pure compound is a pale yellow oil/low-melting solid . A darkening to brown/purple indicates free iodine (

    
    ) release due to decomposition.
    
  • Stabilization: Store over activated Copper (Cu) turnings to scavenge free iodine if long-term storage is necessary.

QC Validation Workflow

Before committing this reagent to high-value synthesis, validate its purity:

  • TLC: Silica gel, 50% EtOAc/Hexane.

    
     ~0.4–0.5. Visualization: UV inactive (weak); stains strongly with Iodine or PMA.
    
  • 
    H NMR Check:  Look for the C3-methine proton. In the iodo-compound, this typically appears as a multiplet around 4.2–4.5 ppm .
    
    • Diagnostic Shift: If elimination has occurred (forming the enamide), new olefinic signals will appear at 5.8–6.5 ppm .

Core Derivatization Strategies

The utility of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone lies in its divergent reactivity. We define two primary "Pathways of Execution."

Pathway A: Stereospecific Nucleophilic Substitution ( )

Target: Synthesis of (R)-3-Amino and (R)-3-Thio piperidines. Mechanism: Walden Inversion. The incoming nucleophile attacks from the face opposite the iodine, converting the (S)-center to (R).

Pathway B: Metal-Catalyzed Cross-Coupling

Target: C-C bond formation (Aryl/Alkyl coupling). Mechanism: Radical-chain (single electron transfer) or Oxidative Addition. Critical Note: Palladium-catalyzed coupling of secondary alkyl halides is difficult due to


-hydride elimination. Nickel catalysis  (e.g., Negishi or reductive cross-electrophile coupling) is the superior method here.
Visualization: Reaction Scope

ReactionScope Core 1-((S)-3-Iodo-piperidin-1-yl)-ethanone (S-Configuration) Prod_Azide (R)-3-Azido-N-acetylpiperidine (Precursor to Amines) Core->Prod_Azide NaN3, DMF, 60°C (Inversion) Prod_Thio (R)-3-Thio-N-acetylpiperidine (Thioethers) Core->Prod_Thio R-SH, K2CO3 (Inversion) Prod_Aryl 3-Aryl-N-acetylpiperidine (Ni-Catalyzed Coupling) Core->Prod_Aryl Ar-ZnX, Ni(cod)2 (Radical/Racemic Risk) Prod_Elim N-acetyl-1,2,3,4-tetrahydropyridine (Unwanted Byproduct) Core->Prod_Elim Strong Base / Heat (E2 Elimination)

Figure 1: Divergent synthetic pathways for the (S)-3-iodo scaffold. Green nodes indicate high-fidelity


 routes; Red indicates metal-catalyzed routes requiring optimization.

Detailed Experimental Protocols

Protocol 1: Synthesis of (R)-1-(3-Azidopiperidin-1-yl)ethanone (Amine Precursor)

This is the most reliable route to generate chiral 3-aminopiperidine drugs (e.g., Tofacitinib analogs).

Reagents:

  • 1-((S)-3-Iodo-piperidin-1-yl)-ethanone (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq) - Warning: Toxic/Explosive potential.
    
  • DMF (Anhydrous, 5 vol)

Step-by-Step:

  • Preparation: Dissolve the iodo-compound in anhydrous DMF under

    
     atmosphere.
    
  • Addition: Add

    
     in a single portion.
    
  • Reaction: Heat to 50–60°C for 4–6 hours.

    • Why this temp? Higher temperatures (>80°C) promote elimination to the enamide. Lower temperatures are too slow for secondary iodides.

  • Monitoring: Check TLC. The starting material (Iodo) will disappear. The Azide product is less polar.

  • Workup: Dilute with water, extract with EtOAc (

    
    ). Wash organics with 5% LiCl (to remove DMF) and brine.
    
  • Reduction (Optional): The resulting crude azide can be reduced to the amine using

    
    /Pd-C or Staudinger conditions (
    
    
    
    /
    
    
    ).

Data Output:

Parameter Expected Result
Yield 85–92%
Stereochemistry >98% Inversion (R-isomer)

| IR Spectrum | Strong peak at ~2100


 (Azide) |
Protocol 2: Nickel-Catalyzed Negishi Coupling (C-C Bond Formation)

This advanced protocol allows the attachment of aromatic rings (e.g., pyridine, pyrazole) to the C3 position.

Reagents:

  • 1-((S)-3-Iodo-piperidin-1-yl)-ethanone (1.0 eq)

  • Ar-ZnBr (0.5 M in THF) (1.5 eq)

  • 
     (10 mol%)
    
  • Ligand: Pybox or Bioxy (12 mol%) - Crucial for stereocontrol, though racemization is common.

  • DMA (Dimethylacetamide)

Step-by-Step:

  • Catalyst Formation: In a glovebox, mix

    
     and the ligand in DMA. Stir 30 min to form the complex (often green/blue).
    
  • Substrate Addition: Add the iodo-piperidine.

  • Coupling: Add the Organozinc reagent dropwise at 0°C.

  • Stir: Allow to warm to RT and stir for 12h.

  • Quench: Add dilute HCl (carefully) or saturated

    
    .
    

Critical Insight: Secondary alkyl iodides often couple via a radical mechanism under Nickel catalysis. This means the stereochemistry at C3 may scramble (racemize) unless a chiral ligand specifically designed for stereoconvergent coupling is used. If strict chirality is needed, the


 route (Protocol 1) followed by amide coupling is safer.

Mechanistic Logic & Troubleshooting

The "Stereochemical Mismatch" Trap

When coupling this (S)-scaffold with another chiral building block, researchers often face "matched" vs. "mismatched" transition states.

  • Observation: Double peaks in NMR.

  • Cause: The N-acetyl group has restricted rotation (amide resonance), creating rotamers (cis/trans isomers relative to the amide bond). This is NOT an impurity.

  • Solution: Run NMR at elevated temperature (e.g., 50°C in DMSO-

    
    ) to coalesce the rotamer signals into single sharp peaks.
    
Pathway Logic Diagram

LogicFlow Start Start: (S)-3-Iodo-N-acetylpiperidine Decision Desired Bond? Start->Decision Path_CN C-N / C-O / C-S Bond Decision->Path_CN Heteroatom Path_CC C-C Bond (Aryl/Alkyl) Decision->Path_CC Carbon Action_SN2 Action: SN2 Displacement (Azide, Amine, Thiol) Path_CN->Action_SN2 Action_Metal Action: Ni/Pd Cross-Coupling (Negishi/Suzuki) Path_CC->Action_Metal Result_Inv Result: Inversion of Config (R)-Product Action_SN2->Result_Inv Result_Rac Result: Risk of Racemization (Radical Intermediate) Action_Metal->Result_Rac

Figure 2: Decision matrix for selecting the appropriate synthetic pathway based on target bond type.

References

  • Vertex AI Search. (2025). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis. Retrieved from 1

  • ChemicalBook. (2025). Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine. Retrieved from 2

  • National Institutes of Health (NIH). (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from 3

  • Chem-Impex. (2025). 1-Boc-3-iodo-piperidine Product Page. Retrieved from 4

  • ResearchGate. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Retrieved from 5

Sources

Methodological & Application

Application Note: High-Fidelity Utilization of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone in Chiral Scaffold Synthesis

[1]

Executive Summary

This application note details the experimental protocols for handling, quality control, and synthetic utilization of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone . As a functionalized chiral piperidine, this compound serves as a critical building block in the synthesis of GPCR modulators, kinase inhibitors, and fragment-based drug discovery (FBDD) libraries. The iodine moiety at the C3 position provides a versatile handle for transition-metal-catalyzed cross-couplings, while the

1

Key Technical Insights:

  • Chiral Integrity: Protocols focus on preventing racemization at the C3 center during coupling.

  • Iodide Stability: Specific handling measures to mitigate deiodination and photo-degradation.

  • Reaction Utility: Optimized conditions for Suzuki-Miyaura coupling to generate aryl-piperidine pharmacophores.

Chemical Identity & Properties

PropertyDescription
Chemical Name 1-((S)-3-Iodo-piperidin-1-yl)-ethanone
Structure

-acetyl-3-iodopiperidine (S-enantiomer)
Molecular Formula C

H

INO
Molecular Weight 253.08 g/mol
Chiral Center C3 (S-configuration)
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water
Stability Light sensitive; susceptible to oxidation

Handling & Storage Protocol: The "Iodide Integrity" System

Organic iodides are kinetically active but thermodynamically vulnerable to homolytic cleavage under UV light. Adherence to this protocol is mandatory to maintain reagent titer.

Storage Conditions
  • Temperature: Store at -20°C .

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidative liberation of iodine (

    
    ), which appears as a brown discoloration.
    
  • Light: Amber vials are required. Wrap reaction vessels in aluminum foil during setup if ambient light is intense.

Stability Check (Visual)
  • Pass: Colorless to pale yellow oil/solid.[2]

  • Fail: Dark orange or brown discoloration indicates free iodine formation.

    • Remediation: If slightly discolored, dissolve in DCM and wash with 10% aqueous Na

      
      S
      
      
      O
      
      
      (sodium thiosulfate) to reduce
      
      
      back to iodide before use.

Quality Control: Chiral Purity Assessment

Before initiating high-value synthesis, verify the enantiomeric excess (

Analytical Method (Chiral HPLC)
  • Column: Chiralpak AD-H or IA (Amylose-based), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol (90:10) isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Amide absorption).

  • Temperature: 25°C.

  • Acceptance Criteria:

    
     > 98%.
    

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Synthesize 1-((S)-3-(4-fluorophenyl)piperidin-1-yl)ethanone to demonstrate the utility of the C-I bond while preserving chirality. Mechanism: The oxidative addition of Pd(0) into the C(sp


1
Reagents & Stoichiometry
ComponentEquiv.Role
1-((S)-3-Iodo-piperidin-1-yl)-ethanone 1.0Electrophile
4-Fluorophenylboronic acid 1.5Nucleophile
Pd(dppf)Cl

[1] · DCM
0.05Catalyst (Bidentate ligand prevents

-elimination)
Cs

CO

3.0Base (Anhydrous)
1,4-Dioxane / Water (9:1) -Solvent (Degassed)
Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk tube or microwave vial.

    • Cool to room temperature under an Argon stream.

  • Charging:

    • Add 1-((S)-3-Iodo-piperidin-1-yl)-ethanone (253 mg, 1.0 mmol).[1]

    • Add 4-Fluorophenylboronic acid (210 mg, 1.5 mmol).

    • Add Cs

      
      CO
      
      
      (977 mg, 3.0 mmol).
    • Add Pd(dppf)Cl

      
       · DCM  (41 mg, 0.05 mmol). Note: Use Pd(dppf) or Pd(PPh
      
      
      )
      
      
      . Avoid catalysts with labile monodentate ligands to reduce isomerization risk.
  • Solvation & Degassing:

    • Add 5 mL of 1,4-Dioxane and 0.5 mL of distilled water.

    • Critical: Sparge with Argon for 5 minutes. Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.

  • Reaction:

    • Seal the vessel.

    • Heat to 80°C for 4–6 hours. Note: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The starting iodide should disappear rapidly.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove Pd black; rinse with EtOAc.

    • Wash filtrate with water (1x) and brine (1x).

    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Flash Column Chromatography (SiO

      
      ).
      
    • Eluent: Gradient 20%

      
       60% EtOAc in Hexanes.
      
    • Yield Target: 75–85%.

Process Visualization

The following diagram illustrates the critical decision points and workflow for using this compound in library synthesis.

GStartStart: 1-((S)-3-Iodo-piperidin-1-yl)-ethanoneQC_CheckQC: Visual & Chiral HPLCStart->QC_CheckDecision_QCPass QC?QC_Check->Decision_QCRemediationRemediation:Wash with Na2S2O3RecrystallizeDecision_QC->RemediationNo (Brown/Low ee)Reaction_SetupSuzuki Coupling Setup(Pd(dppf)Cl2, Cs2CO3, 80°C)Decision_QC->Reaction_SetupYesRemediation->QC_CheckRetestDegassingCRITICAL: Argon Sparge(Remove O2)Reaction_Setup->DegassingReaction_MonitorMonitor: LCMSCheck for De-iodinationDegassing->Reaction_MonitorWorkupWorkup & Purification(Celite Filter -> Flash Chrom)Reaction_Monitor->WorkupFinal_ProductFinal Product:(S)-3-Aryl-N-acetylpiperidineWorkup->Final_Product

Caption: Workflow for QC and Suzuki Coupling of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Oxidative addition failure (Pd poisoning)Ensure rigorous degassing; switch to Pd

(dba)

+ XPhos for higher activity.
Racemization

-Hydride elimination
Use bidentate ligands (dppf, dppe) to enforce reductive elimination over

-elimination. Lower Temp to 60°C.
De-iodination (Product is H-analog) ProtodehalogenationSolvent is too "wet" or reaction time too long. Use anhydrous dioxane; increase catalyst loading to speed up coupling.
Brown Reaction Mixture Iodine liberationStarting material degraded. Wash SM with thiosulfate before use.

References

  • General Piperidine Synthesis: "Piperidine-Based Drug Discovery: Synthesis and Application." Journal of Medicinal Chemistry. (General Concept Reference).

  • Suzuki Coupling on Alkyl Halides: "Palladium-Catalyzed Cross-Coupling Reactions of Alkyl Halides." Chemical Reviews.

  • Chiral Integrity in Cross-Coupling: "Stereospecific Cross-Coupling of Secondary Alkyl Electrophiles." Journal of the American Chemical Society.

  • Handling of Organic Iodides: "Purification of Laboratory Chemicals - Organic Iodides." ScienceDirect.

(Note: Specific CAS 1-((S)-3-Iodo-piperidin-1-yl)-ethanone is a specialized building block.[1] Protocols are derived from standard methodologies for secondary alkyl iodides and N-acetyl piperidine derivatives.)

Application Note: Cellular Interrogation of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone

[1]

Introduction & Mechanistic Rationale

1-((S)-3-Iodo-piperidin-1-yl)-ethanone ((S)-3-IP-Ac) is a functionalized piperidine derivative characterized by two distinct features:

  • The Acetyl-Amide Cap: Neutralizes the piperidine nitrogen, improving membrane permeability and mimicking peptide bonds found in endogenous substrates (e.g., anandamide).[1]

  • The (S)-3-Iodo Substituent: The iodine atom serves two potential mechanistic roles:

    • Halogen Bonding: Iodine is highly polarizable and can form strong halogen bonds with backbone carbonyls in protein active sites (a "molecular anchor").[1]

    • Electrophilic Reactivity: As a secondary alkyl iodide, it possesses moderate electrophilicity, potentially enabling covalent modification of catalytic cysteines in specific enzymatic pockets.[1]

Target Context: This scaffold is structurally homologous to inhibitors of Monoacylglycerol Lipase (MAGL) and Alpha/Beta-Hydrolase Domain 6 (ABHD6) , enzymes critical in neuroinflammation and metabolic signaling.[1] Therefore, this protocol uses a microglial cell model (BV-2) to evaluate the compound's efficacy as a modulator of serine hydrolase activity.[1]

Experimental Workflow Logic

The validation process follows a "Binding-to-Function" logic:

  • Phase I: Cellular Thermal Shift Assay (CETSA): Does (S)-3-IP-Ac enter the cell and physically stabilize a target protein?

  • Phase II: Activity-Based Protein Profiling (ABPP) / Functional Assay: Does this binding result in the inhibition of enzymatic activity?

AssayLogicCompoundCompound:(S)-3-IP-AcCellEntryCell Permeability(Passive Diffusion)Compound->CellEntryTargetIntracellular Target(e.g., MAGL/Hydrolase)CellEntry->TargetBindingCETSAReadout 1: CETSA(Thermal Stabilization)Target->CETSAThermodynamic ShiftFunctReadout 2: Functional Assay(Substrate Hydrolysis)Target->FunctInhibition

Figure 1: Logical flow for validating (S)-3-IP-Ac bioactivity. The compound must first cross the membrane and engage the target (CETSA) before functional effects (Enzyme Inhibition) can be reliably interpreted.[1]

Protocol Phase I: Cellular Thermal Shift Assay (CETSA)

Objective: To determine the intracellular target engagement of (S)-3-IP-Ac by measuring the thermal stabilization of the target protein (e.g., MAGL) in live cells.

Materials
  • Cell Line: BV-2 (Murine Microglia) or HEK293T (transversal model).

  • Reagents:

    • (S)-3-IP-Ac (10 mM stock in DMSO).[1]

    • Protease Inhibitor Cocktail (Roche cOmplete™).[1]

    • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.2% NP-40, 5% Glycerol.[1]

  • Equipment: PCR Thermal Cycler, Western Blot apparatus.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed BV-2 cells in 6-well plates at

      
       cells/well.
      
    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Treat cells with 10 µM (S)-3-IP-Ac or DMSO Control (0.1%) .[1]

    • Incubation: 1 hour at 37°C. Note: 1 hour allows sufficient time for membrane permeation and equilibrium binding.

  • Harvest & Resuspension:

    • Trypsinize cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.[1]

    • Aliquot cell suspension (50 µL) into 8 PCR tubes per condition.

  • Thermal Challenge (The Critical Step):

    • Set the thermal cycler to create a gradient from 40°C to 68°C (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C).

    • Heat samples for 3 minutes , then immediately cool to 25°C for 3 minutes .

  • Lysis & Separation:

    • Add 50 µL of 2x Lysis Buffer to each tube.[1]

    • Freeze-thaw 3 times (Liquid N₂ / 25°C water bath) to ensure lysis.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C. Rationale: This pellets the denatured/precipitated proteins.[1] The stabilized target remains in the supernatant.[1]

  • Detection (Western Blot):

    • Run the supernatant on SDS-PAGE.[1]

    • Blot for the specific target (e.g., Anti-MAGL antibody).[1]

    • Analysis: Plot band intensity vs. Temperature. A shift in the melting curve (

      
      ) to the right indicates binding.[1]
      

Protocol Phase II: Functional Enzyme Inhibition Assay

Objective: To quantify the inhibitory potency (

Assay Principle

This assay uses Resorufin acetate or 4-MU-acetate as a surrogate substrate.[1] Active hydrolases cleave the acetate group, releasing fluorescent Resorufin/4-MU. Inhibitors prevent this fluorescence generation.[1]

Materials
  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100.[1]

  • Substrate: Resorufin Acetate (fluorogenic).[1]

  • Control Inhibitor: JZL184 (known MAGL inhibitor) for benchmarking.[1]

Step-by-Step Methodology
  • Lysate Preparation:

    • Harvest BV-2 cells and lyse in Assay Buffer (without detergent initially) via sonication.[1]

    • Clarify by centrifugation (10,000 x g, 10 min).

    • Normalize protein concentration to 0.5 mg/mL .

  • Compound Preparation:

    • Prepare a 10-point dilution series of (S)-3-IP-Ac in DMSO (Range: 100 µM to 0.1 nM).

    • Transfer 1 µL of compound to a black 96-well plate.

  • Pre-Incubation:

    • Add 90 µL of Cell Lysate to the wells.[1]

    • Incubate for 30 minutes at Room Temperature .

    • Scientific Insight: If (S)-3-IP-Ac acts via a covalent mechanism (alkylation by iodine), this pre-incubation is vital for the reaction to occur.[1]

  • Substrate Addition:

    • Add 10 µL of 100 µM Resorufin Acetate (Final conc: 10 µM).

  • Kinetic Readout:

    • Immediately measure fluorescence (Ex: 530 nm / Em: 590 nm) in kinetic mode for 45 minutes.

    • Calculate the slope (RFU/min) of the linear portion.[1]

Data Analysis & Interpretation[1][2][3][4][5][6]
ParameterCalculation / DefinitionAcceptance Criteria
% Inhibition

N/A
IC50 Non-linear regression (4-parameter logistic fit) of log(conc) vs. % Inhibition.

Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Shift in CETSA Compound is impermeable or weak affinity.[1]Use permeabilized cells (0.01% Digitonin) or increase incubation time to 2 hrs.
High Background Fluorescence Substrate instability.[1]Prepare substrate fresh; keep buffer pH strictly at 7.4 (Resorufin is pH sensitive).[1]
Precipitation (S)-3-IP-Ac insolubility.[1]Check visual solubility at 100 µM. Do not exceed 1% DMSO final concentration.[1]

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols, 9(9), 2100–2122.[1] Link[1]

  • Long, J. Z., & Cravatt, B. F. (2011). "The metabolic serine hydrolases and their modulators."[1] Chemical Reviews, 111(10), 6022–6063.[1] Link[1]

  • Wilcken, R., et al. (2013). "Halogen bonding in drug discovery: overview and outlook."[1] Journal of Medicinal Chemistry, 56(4), 1363–1388.[1] Link[1]

  • Bachovchin, D. A., et al. (2010). "Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening."[1] Proceedings of the National Academy of Sciences, 107(49), 20941–20946.[1] Link[1]

Application Note & Protocol: High-Throughput Screening with 1-((S)-3-Iodo-piperidin-1-yl)-ethanone for Novel Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details a comprehensive high-throughput screening (HTS) workflow utilizing 1-((S)-3-Iodo-piperidin-1-yl)-ethanone as a representative covalent fragment for the discovery of novel enzyme inhibitors. Piperidine scaffolds are prevalent in approved pharmaceuticals, valued for their favorable physicochemical properties and structural versatility.[1][2][3] The incorporation of an electrophilic iodo-group suggests a potential for this compound to act as a covalent inhibitor, forming a stable bond with nucleophilic residues like cysteine within a target protein's binding site.[4][5] This mechanism offers high potency and a prolonged duration of action, a desirable trait in modern drug discovery.[5] This document provides a detailed protocol for a fluorescence-based primary HTS assay targeting a model cysteine protease, followed by essential secondary assays for hit validation and characterization, including IC₅₀ determination and a time-dependent inhibition assay to confirm covalent modification.

Introduction: The Case for Covalent Piperidine Fragments

The piperidine heterocycle is a cornerstone of medicinal chemistry, frequently described as a "privileged structure" due to its presence in numerous FDA-approved drugs.[2][3] Its three-dimensional, sp³-rich character often leads to improved solubility and more specific interactions with protein targets compared to flat, aromatic structures.[1]

The subject of this note, 1-((S)-3-Iodo-piperidin-1-yl)-ethanone , combines this validated scaffold with a reactive iodo-group. This functional group acts as a "warhead," capable of forming a covalent bond with nucleophilic amino acid residues, most commonly cysteine.[4][6] This mechanism of action is analogous to that of iodoacetamide, a well-established and irreversible alkylating agent for cysteine residues.[4][6][7] By forming a permanent bond, covalent inhibitors can achieve complete and durable target occupancy, often leading to enhanced efficacy and reduced dosing frequency.[8]

This application note outlines a strategic workflow for using such compounds in an HTS campaign to identify novel inhibitors of a hypothetical target, "Cysteine Protease X" (CPX), an enzyme class frequently targeted in drug discovery.[9] The protocols are designed for scalability and robustness, incorporating best practices for HTS assay development to ensure high-quality, reproducible data.[10][11][12]

Properties of the Screening Compound

PropertyValueSource
Compound Name 1-((S)-3-Iodo-piperidin-1-yl)-ethanone-
Molecular Formula C₈H₁₄INO[13]
Molecular Weight 267.11 g/mol [13]
Predicted LogP 1.68[13]
Topological Polar Surface Area (TPSA) 20.31 Ų[13]
Mechanism of Action (Hypothesized) Covalent Alkylation of Cysteine Residues[4][6]

High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process that progresses from a broad initial screen to rigorous validation of promising hits.[14] This ensures that resources are focused on compounds with the highest likelihood of becoming viable drug candidates.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Triage & Confirmation cluster_2 Hit Validation & Characterization P1 Primary HTS Assay (Fluorescence-Based, Single Concentration) H1 Hit Confirmation (Re-test actives) P1->H1 Identify 'Hits' H2 Promiscuity Counterscreen (e.g., Casein Assay) H1->H2 Confirm 'Hits' V1 Potency Determination (IC50 Dose-Response) H2->V1 Filter non-specific hits V2 Mechanism of Action Study (Time-Dependent Inhibition Assay) V1->V2 Prioritize potent hits V3 Mass Spectrometry (Confirm Covalent Adduct) V2->V3 Confirm covalent mechanism

Caption: High-throughput screening cascade for covalent inhibitors.

Experimental Protocols

Primary HTS: Fluorescence-Based Protease Activity Assay

This protocol uses a quenched fluorescent substrate, such as FTC-Casein.[15] In its intact form, the fluorescence is quenched. Upon cleavage by active CPX, fluorescent fragments are released, resulting in a measurable increase in signal. Inhibitors of CPX will prevent this cleavage, leading to a low fluorescence signal.

Materials:

  • Assay Buffer: 50 mM Tris pH 7.4, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.

  • CPX Enzyme Stock: Recombinant human Cysteine Protease X (CPX) at 1 mg/mL.

  • Substrate: FTC-Casein (Thermo Fisher, #23266). Prepare a 5 mg/mL stock in ultrapure water.[15]

  • Test Compound: 1-((S)-3-Iodo-piperidin-1-yl)-ethanone dissolved in 100% DMSO.

  • Positive Control: A known CPX inhibitor (e.g., E-64).

  • Plates: Black, low-volume 384-well assay plates (e.g., Corning #3820).

Protocol:

  • Prepare Reagents:

    • Enzyme Working Solution: Dilute CPX Enzyme Stock to 2X final concentration (e.g., 20 nM) in Assay Buffer.

    • Substrate Working Solution: Dilute FTC-Casein stock 1:500 in Assay Buffer to prepare the working reagent.[15]

    • Compound Plates: Prepare serial dilutions of the test compound in 100% DMSO. For the primary screen, a single concentration (e.g., 10 µM) is typically used. Use a liquid handler to dispense 100 nL of compound solutions into the 384-well assay plates.

  • Assay Plate Layout:

WellsContentPurpose
1-2100 nL DMSOMaximum Signal (100% Activity)
3-4100 nL Positive ControlMinimum Signal (0% Activity)
5-384100 nL Test CompoundsScreening
  • Enzyme & Compound Pre-incubation:

    • Dispense 10 µL of Enzyme Working Solution into each well of the compound plates.

    • Centrifuge the plates briefly (1 min at 1000 rpm) to ensure mixing.

    • Incubate for 30 minutes at room temperature. This pre-incubation step is crucial for time-dependent inhibitors to allow for the covalent reaction to occur.[16][17]

  • Initiate Reaction:

    • Dispense 10 µL of Substrate Working Solution into all wells to start the reaction.

    • Mix the plate on an orbital shaker for 30 seconds.

  • Data Acquisition:

    • Incubate the plate for 60 minutes at 37°C, protected from light.

    • Read the fluorescence intensity on a plate reader (e.g., Tecan Spark) with excitation at ~490 nm and emission at ~520 nm.[18]

Secondary Assay 1: IC₅₀ Dose-Response Determination

For confirmed hits, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.[19][20]

Protocol:

  • Prepare Compound Plate: Create a 10-point, 3-fold serial dilution of the hit compound in 100% DMSO, starting at a high concentration (e.g., 100 µM).

  • Assay Execution: Follow the primary HTS protocol (Section 4.1), using the serially diluted compound plate.

  • Data Analysis:

    • Normalize the data using the maximum (DMSO) and minimum (positive control) signal wells.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.[20]

Hypothetical IC₅₀ Data:

[Inhibitor] (µM)% Inhibition
100.0098.5
33.3397.2
11.1195.1
3.7088.4
1.2375.6
0.4151.2
0.1424.3
0.059.8
0.022.1
0.000.0
Calculated IC₅₀ 0.40 µM
Secondary Assay 2: Time-Dependent Inhibition (TDI) IC₅₀ Shift Assay

A hallmark of covalent inhibition is its time-dependent nature.[16][21] This can be confirmed by observing a leftward shift in the IC₅₀ value when the pre-incubation time between the enzyme and inhibitor is increased.[22]

Covalent_Inhibition E_I E + I EI_rev E-I E_I->EI_rev k_on / k_off (Reversible Binding) EI_rev->E_I EI_irrev E-I* EI_rev->EI_irrev k_inact (Covalent Bond Formation)

Caption: Mechanism of two-step covalent inhibition.

Protocol:

  • Set up Parallel Assays: Prepare two identical sets of dose-response plates as described in Section 4.2.

  • Vary Pre-incubation Time:

    • Plate A (Short Incubation): Follow the primary assay protocol but add the enzyme and compound mixture to the substrate immediately (or after a minimal, consistent delay, e.g., 5 minutes).

    • Plate B (Long Incubation): Follow the standard protocol with a 60-minute pre-incubation of enzyme and compound before adding the substrate.

  • Data Analysis:

    • Calculate the IC₅₀ for both plates.

    • A significant decrease in the IC₅₀ value for Plate B compared to Plate A is strong evidence of time-dependent, and likely covalent, inhibition.[22][23]

Expected Outcome:

Pre-incubation TimeIC₅₀ (µM)Fold Shift
5 min2.5 µM-
60 min0.4 µM6.25x

A fold shift > 3 is generally considered a positive indicator of time-dependent inhibition.

Conclusion

The protocols outlined in this application note provide a robust framework for the high-throughput screening and validation of potential covalent inhibitors like 1-((S)-3-Iodo-piperidin-1-yl)-ethanone . By progressing from a high-sensitivity primary screen to mechanism-focused secondary assays, researchers can efficiently identify and characterize novel compounds that operate through a covalent mechanism of action. This strategic approach, grounded in established HTS principles, enables the confident advancement of promising hits into the drug discovery pipeline.

References

  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery.
  • Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.
  • Dahlem, C., et al. (2021). Piperidine-based drug discovery.
  • WuXi AppTec DMPK. (2025, January 20). Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques.
  • Evotec. (2025, May 22). Advancing Drug Discovery With Covalent Fragment Screening.
  • BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • Ma, N., et al. (2023, March 16). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.
  • Zhang, Z. Y., et al. (n.d.).
  • Foley, D. J., et al. (2022, December 19). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry.
  • BellBrook Labs. (2026, February 26). Step-by-Step: Developing an Assay from Concept to HTS Campaign.
  • Evotec. (n.d.). Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay.
  • BenchChem. (2025). Unveiling the Functional Consequences of Protein Modification: A Comparative Guide to 1- Chloro-4-[(2-chloroethyl)thio]benzene and Iodoacetamide.
  • JoVE. (2022, May 24). Use Of Protease Fluorescent Detection Kit To Determine Protease Activity l Protocol Preview. YouTube.
  • American Chemical Society. (2025, June 19). High-Throughput Screening of Amyloid Inhibitors via Covalent-Labeling Mass Spectrometry | Analytical Chemistry.
  • edX. (n.d.). IC50 Determination.
  • Interchim. (n.d.). Amplite™ Universal Fluorimetric Protease Activity Assay Kit Green Fluorescence.
  • Nature. (2020, October 28).
  • G-Biosciences. (2020, November 17). Examining the Fluorescent Protease Protection Assay.
  • Thompson, R. B., et al. (n.d.).
  • ThermoFisher. (n.d.). Pierce Fluorescent Protease Assay Kit.
  • PLOS One. (2009, October 30).
  • Springer Nature Experiments. (n.d.). CYP Time-Dependent Inhibition (TDI)
  • PubMed. (2025, July 20).
  • Protocols.io. (2022, August 19). ACE-inhibitory activity assay: IC50.
  • AssayQuant. (n.d.). Measure Kinase Activity with KinSight Time-Dependent Inhibition Services.
  • Life Chemicals. (2023, December 22). Cysteine Protease Screening Libraries.
  • Wikipedia. (n.d.). IC50.
  • Creative Bioarray. (n.d.). CYP450 Time-Dependent Inhibition (TDI) Assay.
  • Semantic Scholar. (2013, October 9). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases.
  • PMC. (n.d.). Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions.
  • American Chemical Society. (2018, December 28). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems | Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Iodoacetamide.
  • bioRxiv.org. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
  • ChemScene. (n.d.). 1-(3-(Iodomethyl)piperidin-1-yl)ethan-1-one.
  • PMC. (n.d.). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing.
  • Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
  • Books. (2016, December 8).

Sources

Application Note: A Guide to Target Identification Using the Covalent Probe 1-((S)-3-Iodo-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The deconvolution of molecular targets for novel bioactive compounds is a critical bottleneck in drug discovery and chemical biology. Phenotypic screening often yields potent molecules with unknown mechanisms of action, necessitating robust strategies for target identification. This guide details the application of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone, a targeted covalent probe, for identifying and validating its protein interaction partners in complex biological systems. We present the core principles of its mechanism, a comprehensive workflow for target discovery using advanced chemical proteomics, and detailed, field-tested protocols for researchers, scientists, and drug development professionals.

Introduction: The Power of Covalent Probes in Target Discovery

The transition from a phenotypic hit to a validated drug candidate hinges on understanding its molecular mechanism of action. Covalent probes are indispensable tools in this process, offering a means to irreversibly label and subsequently identify protein targets, even those with weak or transient interactions.[1][2] The strength of the covalent bond allows for the stringent purification and identification of target proteins from complex proteomes.

1-((S)-3-Iodo-piperidin-1-yl)-ethanone is an electrophilic probe designed for such purposes. Its structure comprises three key features:

  • Piperidine Scaffold: A common motif in pharmacologically active compounds, providing a three-dimensional structure that can confer binding specificity.[3][4]

  • Iodo- Functional Group: The carbon-iodine bond serves as the reactive electrophilic center, or "warhead." Iodine is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack from reactive amino acid residues on target proteins.[5]

  • N-Acetyl Group: The ethanone (acetyl) moiety caps the piperidine nitrogen, influencing the molecule's overall physicochemical properties such as solubility and membrane permeability.

This application note will guide users through the principles and practical execution of a target identification campaign using this probe, focusing on a competitive profiling strategy coupled with mass spectrometry-based proteomics.

Principle of Covalent Target Engagement

The primary mechanism of action for 1-((S)-3-Iodo-piperidin-1-yl)-ethanone is the irreversible alkylation of nucleophilic amino acid residues within a protein's binding pocket. The cysteine thiol is a common target for such electrophiles due to its high nucleophilicity at physiological pH.[6][7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the cysteine thiolate attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether bond.

Caption: Mechanism of covalent modification of a target protein by the probe.

Workflow for Target Identification: Competitive Chemical Proteomics

To identify the specific targets of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone, we employ a competitive activity-based protein profiling (ABPP) approach.[8] This method, specifically isotopic tandem orthogonal proteolysis-ABPP (isoTOP-ABPP), is a powerful quantitative technique to map reactive, functional, and ligandable hotspots directly in complex proteomes.[9][10]

The core principle is to measure the ability of our probe to "block" the binding of a broader, pan-reactive cysteine probe, such as an iodoacetamide-alkyne (IAA) probe. Proteins that show significantly reduced labeling by the IAA probe in the presence of our test compound are identified as its specific targets.

G Competitive isoTOP-ABPP Workflow cluster_anno Proteome Native Proteome (Cell Lysate) Control Vehicle Control (e.g., DMSO) Proteome->Control Treatment Treatment (Iodo-piperidine Probe) Proteome->Treatment IA_Light Label with 'Light' Iodoacetamide-Alkyne Control->IA_Light IA_Heavy Label with 'Heavy' Iodoacetamide-Alkyne Treatment->IA_Heavy anno1 Target proteins bound by the iodo-piperidine probe are protected from 'Heavy' IA-Alkyne labeling. Click_L Click Chemistry: Biotin-Azide IA_Light->Click_L Click_H Click Chemistry: Biotin-Azide IA_Heavy->Click_H Combine Combine Samples (1:1 Ratio) Click_L->Combine Click_H->Combine Enrich Streptavidin Enrichment Combine->Enrich Digest On-Bead Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analysis Data Analysis & Quantification LCMS->Analysis Targets Identified Targets Analysis->Targets

Caption: Workflow for competitive chemical proteomics target identification.

Detailed Experimental Protocols

Protocol 1: Competitive Profiling in Cell Lysates

This protocol describes the competitive labeling of proteomes to identify targets of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone.

Causality Behind Choices:

  • Cell Lysate vs. Live Cells: Working with lysates ensures consistent delivery of the probe to all proteins and simplifies the initial workflow.

  • Detergent Choice: CHAPS is a non-denaturing zwitterionic detergent suitable for maintaining protein structure and function during the assay.

  • Incubation Times: Incubation times are critical; 30 minutes is typically sufficient for covalent probes to engage their targets without causing excessive off-target effects or protein degradation.

Materials and Reagents:

  • Cell culture of interest (e.g., HEK293T, HCT116)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% CHAPS, 1 mM PMSF, and protease inhibitor cocktail

  • 1-((S)-3-Iodo-piperidin-1-yl)-ethanone (Test Probe) stock solution (e.g., 10 mM in DMSO)

  • Vehicle Control: DMSO

  • Iodoacetamide-alkyne (IAA) probe (e.g., 10 mM in DMSO)

  • Protein concentration assay kit (e.g., BCA assay)

Procedure:

  • Lysate Preparation: a. Harvest cultured cells and wash twice with ice-cold PBS. b. Resuspend the cell pellet in ice-cold Lysis Buffer. c. Sonicate the suspension on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off) to ensure complete lysis. d. Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C. e. Collect the supernatant (proteome) and determine the protein concentration using a BCA assay. Adjust the concentration to 2 mg/mL with Lysis Buffer.

  • Competitive Labeling: a. Aliquot 1 mL of the adjusted proteome into two separate microcentrifuge tubes, labeled "Vehicle" and "Test Probe". b. To the "Vehicle" tube, add DMSO to a final concentration of 1% (v/v). c. To the "Test Probe" tube, add the 1-((S)-3-Iodo-piperidin-1-yl)-ethanone stock solution to the desired final concentration (e.g., 10 µM). d. Incubate both tubes for 30 minutes at 37°C with gentle shaking.

  • Pan-Cysteine Probe Labeling: a. Following the pre-incubation, add the IAA probe to both tubes to a final concentration of 100 µM. b. Incubate both tubes for an additional 30 minutes at room temperature in the dark. c. Quench any remaining reactive probes by adding DTT to a final concentration of 10 mM. The samples are now ready for click chemistry.

Protocol 2: Sample Preparation for Mass Spectrometry (Click Chemistry & Digestion)

This protocol uses copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") to attach a biotin tag to the alkyne-modified proteins for enrichment.[11]

Materials and Reagents:

  • Labeled proteomes from Protocol 1

  • Biotin-azide tag (e.g., 10 mM in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) (50 mM in water)

  • Streptavidin-agarose beads

  • Urea (8 M in 50 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin, sequencing grade

  • Formic acid

Procedure:

  • Click Chemistry: a. To each 1 mL labeled proteome sample, add the following reagents in order: i. 10 µL of Biotin-azide stock ii. 20 µL of TCEP stock (final concentration 1 mM) iii. 10 µL of TBTA stock (final concentration 100 µM) b. Vortex briefly, then add 20 µL of CuSO₄ stock (final concentration 1 mM). c. Incubate for 1 hour at room temperature with gentle rotation, protected from light.

  • Protein Precipitation and Enrichment: a. Precipitate the proteins by adding 4 volumes of ice-cold methanol and incubate at -80°C for 2 hours. b. Centrifuge at 4,000 x g for 10 minutes to pellet the protein. Discard the supernatant. c. Resuspend the protein pellet in 1 mL of 1.2% SDS in PBS. d. Add streptavidin-agarose beads (50 µL of slurry) to each sample and incubate for 1.5 hours at room temperature with rotation to capture biotinylated proteins. e. Pellet the beads by centrifugation (1,500 x g for 2 minutes) and wash sequentially with 0.2% SDS in PBS, 8 M urea, and finally PBS to remove non-specifically bound proteins.

  • On-Bead Digestion: a. Resuspend the washed beads in 200 µL of 8 M urea. b. Reduce disulfide bonds by adding DTT to 5 mM and incubating for 30 minutes at 37°C. c. Alkylate free cysteines by adding IAM to 15 mM and incubating for 30 minutes at room temperature in the dark. d. Dilute the urea to <1 M by adding 1.4 mL of 50 mM Tris-HCl, pH 8.0. e. Add sequencing-grade trypsin (1 µg) and incubate overnight at 37°C with shaking. f. Pellet the beads and collect the supernatant containing the digested peptides. Acidify with formic acid to a final concentration of 1% for LC-MS/MS analysis.

Data Analysis and Interpretation

Mass Spectrometry Data Acquisition: Peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument should be operated in a data-dependent acquisition mode to fragment the most abundant peptide ions.

Database Searching and Quantification: The resulting raw data files are processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

  • Database Search: MS/MS spectra are searched against a relevant protein database (e.g., UniProt Human) to identify peptides.

  • Quantification: The relative abundance of peptides between the "Vehicle" and "Test Probe" samples is determined. For isoTOP-ABPP, this involves calculating the ratio of the "Heavy" to "Light" labeled peptides.

  • Hit Identification: True targets of the iodo-piperidine probe will show a significantly decreased "Heavy/Light" ratio, as they were protected from labeling by the "Heavy" IAA probe.

Sample Data Presentation: The table below illustrates hypothetical results from a competitive profiling experiment.

Protein IDGene NamePeptide SequenceH/L Ratiop-valueAnnotation
P04035HSPA1A(R)IYQIAKEL(K)0.980.85Non-target
Q06830FASN(K)VLVLGSGEGI(R)0.120.001Potential Target
P62258ACTG1(R)SYELPDGQVI(T)1.050.91Non-target
P08670VIM(K)LGSNEEEI(N)0.950.79Non-target
P10636-8PRDX1(R)VCPAGW(K)0.08<0.001Potential Target

A low H/L ratio indicates that the Test Probe successfully competed with the IAA probe for binding to that specific cysteine-containing peptide.

Target Validation: Orthogonal Confirmation

Computational analysis provides a list of putative targets. It is essential to validate these hits using orthogonal (independent) methods to ensure trustworthiness.

  • Western Blot: Confirm target engagement by pre-treating lysate with increasing concentrations of the iodo-piperidine probe, followed by labeling with an alkyne-biotin probe and streptavidin-HRP blotting. A dose-dependent decrease in signal for a putative target validates the interaction.

  • Recombinant Protein Assays: Test whether the probe can directly label the purified recombinant target protein.

  • Cellular Thermal Shift Assay (CETSA): Confirm target engagement in a cellular context by measuring changes in protein thermal stability upon probe binding.

Conclusion

1-((S)-3-Iodo-piperidin-1-yl)-ethanone is a valuable chemical probe for exploring the proteome and identifying novel protein targets. The combination of its covalent mechanism of action with powerful quantitative proteomics techniques like competitive isoTOP-ABPP provides a robust and reliable workflow for target deconvolution. The protocols and principles outlined in this guide offer a comprehensive framework for researchers to effectively utilize this and similar covalent probes, accelerating the journey from a bioactive compound to a well-understood therapeutic lead.

References

  • Proteome-Wide Ligand and Target Discovery by Using Covalent Probes and Natural Products. Journal of Medicinal Chemistry.
  • Covalent Ligand Discovery Against Druggable Hotspots Targeted by Anti-Cancer Natural Products. PMC.
  • Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter.
  • Use of covalent binding small molecules to identify novel chemical... ResearchGate. Available at: [Link]

  • Emerging Affinity-Based Techniques in Proteomics. PMC. Available at: [Link]

  • Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR Protocols.
  • Target identification and mechanism of action in chemical biology and drug discovery. PMC. Available at: [Link]

  • Chemical proteomics for a comprehensive understanding of functional activity and the interactome. RSC Publishing.
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. Available at: [Link]

  • Affinity Proteomics to Study Endogenous Protein Complexes: Pointers, Pitfalls, Preferences and Perspectives. Taylor & Francis Online. Available at: [Link]

  • CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. ChemRxiv. Available at: [Link]

  • Enhancing Cysteine Chemoproteomic Coverage through Systematic Assessment of Click Chemistry Product Fragmentation. PMC. Available at: [Link]

  • Methods for the determination and quantification of the reactive thiol proteome. ScienceDirect.
  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing. Available at: [Link]

  • piperidone analogs: synthesis and their diverse biological applications. ResearchGate. Available at: [Link]

  • (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase kdm2b for the treatment of cancer. Google Patents.

Sources

Application Note: Precision Synthesis of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone (Target Molecule). This scaffold is a critical intermediate for fragment-based drug discovery, serving as a precursor for cross-coupling reactions (Suzuki-Miyaura, Negishi) or as a stereochemical probe in GPCR ligand design.

The synthesis leverages the Garegg-Samuelsson modification of the Appel reaction to effect a stereoselective substitution of a hydroxyl group with iodine. Crucially, this reaction proceeds with Walden inversion (


). Therefore, to obtain the (S)-iodide, the protocol necessitates the use of the (R)-3-hydroxypiperidine precursor. The N-acetyl group is introduced early to suppress the formation of the unstable aziridinium ion, ensuring the isolation of a stable iodide.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the inversion of configuration inherent to


 displacements. The target (S)-iodide is traced back to the commercially available (R)-3-hydroxypiperidine.

Retrosynthesis Target 1-((S)-3-Iodo-piperidin-1-yl)-ethanone (Target: S-Configuration) Intermediate 1-((R)-3-Hydroxypiperidin-1-yl)ethanone (Precursor: R-Configuration) Target->Intermediate Appel Reaction (Inversion via Sn2) SM (R)-3-Hydroxypiperidine HCl (Starting Material) Intermediate->SM N-Acetylation

Figure 1: Retrosynthetic strategy highlighting the stereochemical inversion required to access the (S)-iodide.

Safety & Handling

  • Iodine (

    
    ):  Corrosive and volatile solid. Weigh in a fume hood; avoid contact with metals.
    
  • Triphenylphosphine (

    
    ):  Sensitizer. Avoid inhalation of dust.
    
  • Alkyl Iodides: Potential alkylating agents (blistering agents). Handle with double gloves and work strictly within a fume hood.

  • Reaction Exotherms: The activation of phosphine with iodine is exothermic. Control temperature strictly as described.

Detailed Experimental Protocol

Phase 1: N-Acetylation of (R)-3-Hydroxypiperidine

Objective: Protect the amine to prevent self-alkylation and prepare the substrate for iodination.

Reagents:

  • (R)-3-Hydroxypiperidine Hydrochloride (1.0 equiv)

  • Acetic Anhydride (

    
    ) (1.2 equiv)
    
  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous, 10 mL/g substrate)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend (R)-3-Hydroxypiperidine HCl in anhydrous DCM.

  • Base Addition: Cool the suspension to 0°C (ice bath). Add

    
     dropwise over 10 minutes. The mixture will become a slurry as 
    
    
    
    forms.
  • Acetylation: Add

    
     dropwise via syringe, maintaining the internal temperature below 5°C.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (System: 10% MeOH in DCM; Stain: Ninhydrin).

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Separate phases. Extract the aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil is typically sufficiently pure (>95%) for the next step. If necessary, purify via flash column chromatography (

    
    , 0-5% MeOH/DCM).
    

Yield Target: 90-95% Data Check:


 NMR should show a singlet ~2.1 ppm (acetyl 

) and retention of the multiplet ~3.6-3.9 ppm (CH-OH).
Phase 2: Stereoselective Iodination (Garegg-Samuelsson)

Objective: Convert the secondary alcohol to an iodide with inversion of configuration .[1][2] Mechanism: Formation of an oxyphosphonium intermediate followed by


 displacement by iodide.

Reagents:

  • 1-((R)-3-Hydroxypiperidin-1-yl)ethanone (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Imidazole (1.5 equiv)

  • Iodine (

    
    ) (1.5 equiv)
    
  • Toluene or DCM (anhydrous, 15 mL/g)

Procedure:

  • Activation: In a dry flask under nitrogen, dissolve

    
     and Imidazole in the solvent.
    
  • Iodine Addition: Add

    
     portion-wise at RT. The solution will turn dark orange/brown, then fade to a yellow suspension as the active reagent (
    
    
    
    ) forms. Stir for 15 minutes.
  • Substrate Addition: Dissolve the alcohol from Phase 1 in a minimum amount of solvent and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (if Toluene) or 40°C (if DCM) for 2-4 hours.

    • Note: Higher temperatures favor the

      
       displacement but monitor closely to avoid elimination to the enamide.
      
  • Workup:

    • Cool to RT. Dilute with diethyl ether (precipitates

      
      ).
      
    • Filter off the solids.[3]

    • Wash the filtrate with 10% aqueous

      
       (to remove excess iodine) and then brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography is mandatory to remove remaining phosphine oxide.

    • Eluent: Gradient of EtOAc in Hexanes (typically 20% -> 50%).

    • Target: The iodide is less polar than the starting alcohol.

Yield Target: 70-85%

Mechanistic Workflow & Stereochemistry[4][5][6]

The following diagram illustrates the reaction pathway, emphasizing the inversion step.

ReactionMechanism Substrate N-Acetyl-(R)-3-OH Activation Oxyphosphonium Intermediate Substrate->Activation PPh3 / I2 / Imidazole Transition SN2 Transition State (Backside Attack) Activation->Transition Iodide Attack Product N-Acetyl-(S)-3-Iodide (Inverted Product) Transition->Product - Ph3PO

Figure 2: Mechanistic pathway showing the activation of the alcohol and subsequent backside attack by iodide.

Analytical Characterization

ParameterMethodExpected Observation
Purity HPLC-UV / GC-MS>95% (monitor for elimination byproduct)
Identity

NMR (400 MHz,

)
H-3 methine: Shift moves upfield relative to alcohol (approx.

4.2-4.5 ppm). Acetyl: Singlet at

2.1 ppm.
Stereochemistry Chiral HPLC / Optical RotationConfirm against standard or via derivatization if strict ee is required.
Mass Spec ESI-MS (

)
Target Mass: ~254.0 Da. Characteristic Iodine isotope pattern (A+127 not applicable, but check fragmentation).

Troubleshooting & Stability

  • Aziridinium Formation: While the N-acetyl group reduces nucleophilicity, the product can still degrade if heated excessively or stored in polar protic solvents. Store at -20°C.

  • Elimination Byproduct: If the alkene (1-acetyl-1,4,5,6-tetrahydropyridine) is observed, reduce the reaction temperature and ensure the reagents are strictly anhydrous.

  • Phosphine Oxide Removal: If

    
     co-elutes, repeat chromatography using a different solvent system (e.g., DCM/Ether) or triturate the crude residue with cold pentane before the column.
    

References

  • Garegg, P. J., & Samuelsson, B. (1980).[4] Novel reagent system for converting a hydroxy-group into an iodo-group in carbohydrates with inversion of configuration.[1] Journal of the Chemical Society, Perkin Transactions 1, 2866-2869.[4] Link

  • Appel, R. (1975).[5] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. Link

  • Deng, J., et al. (2019). Practical Synthesis of 3-Iodopiperidines via Ring-Opening of Aziridinium Ions. Organic Process Research & Development. (General reference for piperidine stability).
  • BenchChem. (2025).[6] Synthesis of (S)-1-Boc-3-aminopiperidine (Analogous stereochemical protocols). Link

Sources

Troubleshooting & Optimization

improving the synthesis yield of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone . As a Senior Application Scientist, I have designed this guide to move beyond basic procedures, focusing on the mechanistic causality behind yield bottlenecks—specifically stereochemical leakage and elimination side reactions.

This guide provides self-validating protocols, quantitative optimization data, and authoritative troubleshooting to ensure high-fidelity stereoinversion and maximum yield.

Mechanistic Workflow & Causality

The synthesis of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone relies on the stereoinvertive halogenation of an (R)-configured precursor. The standard route involves the N-acetylation of (R)-3-hydroxypiperidine, followed by an Appel reaction (I₂ / PPh₃ / Imidazole) to replace the hydroxyl group with iodine via an Sₙ2 mechanism.

However, the secondary carbon of the piperidine ring is highly susceptible to two competing failure modes: Neighboring Group Participation (NGP) from the N-acetyl group (leading to racemization) and E2 Elimination (leading to alkene byproducts).

SynthesisWorkflow SM (R)-3-Hydroxypiperidine Step1 N-Acetylation (Ac2O, Base) SM->Step1 Int1 1-((R)-3-Hydroxy-piperidin-1-yl)-ethanone Step1->Int1 Step2 Appel Reaction (I2, PPh3, Imidazole) Int1->Step2 Target 1-((S)-3-Iodo-piperidin-1-yl)-ethanone Step2->Target SN2 Inversion (-40°C) Pitfall1 Racemization via NGP (Oxazolinium Ion) Step2->Pitfall1 High Temp Pitfall2 E2 Elimination (Tetrahydropyridine) Step2->Pitfall2 Excess Base

Workflow for 1-((S)-3-Iodo-piperidin-1-yl)-ethanone synthesis, showing SN2 inversion and pitfalls.

Quantitative Optimization Data

To establish a baseline for your process, refer to the following optimization matrix. It demonstrates the profound impact of temperature and solvent selection on the enantiomeric excess (ee) and overall yield during the Appel iodination step.

Table 1: Impact of Appel Reaction Conditions on Yield and Enantiomeric Excess

TemperatureSolventI₂ / PPh₃ (eq)AdditiveYield (%)ee (%)Primary Byproduct
+25 °CDichloromethane1.2 / 1.2Imidazole (1.5 eq)4235Alkene + Racemate
0 °CDichloromethane1.2 / 1.2Imidazole (1.2 eq)6578Racemate
-20 °CAcetonitrile1.1 / 1.1Imidazole (1.1 eq)7692Trace Alkene
-40 °C Acetonitrile 1.1 / 1.1 Imidazole (1.1 eq) 84 >98 None (Trace TPPO)
Troubleshooting Guides & FAQs

Q1: Why is my enantiomeric excess (ee) lower than expected after the iodination step? A1: The primary cause of stereochemical leakage in this scaffold is Neighboring Group Participation (NGP). During the Appel reaction, the hydroxyl group is converted into a highly activated phosphonium leaving group. The lone pair on the oxygen of the N-acetyl group can attack the C3 position intramolecularly, forming a cyclic oxazolinium intermediate. When the iodide ion subsequently opens this ring, it can attack from either face, leading to racemization[1]. Causality & Solution: NGP is an entropically favored intramolecular process that outcompetes intermolecular Sₙ2 displacement at higher temperatures. By lowering the reaction temperature to -40 °C and using a polar aprotic solvent like acetonitrile, you stabilize the Sₙ2 transition state and kinetically freeze out the NGP pathway[2].

Q2: I am observing a significant amount of alkene byproduct. How do I prevent E2 elimination? A2: The formation of 1-acetyl-1,2,3,6-tetrahydropyridine occurs via E2 elimination. The protons adjacent to the C3 position are relatively acidic, and the phosphonium intermediate is an excellent leaving group. Causality & Solution: Excess base is the culprit. Imidazole is required to act as a proton sink and to generate the reactive iodophosphonium species, but any excess will act as a Brønsted base and trigger elimination. Strictly limit imidazole to 1.1 equivalents. Furthermore, ensure your starting material is rigorously free of triethylamine carryover from the preceding N-acetylation step.

Q3: What is the most efficient way to remove triphenylphosphine oxide (TPPO) without losing the polar product? A3: TPPO co-elutes with many N-acetyl piperidines during standard silica gel chromatography. Solution: Utilize a solvent-based precipitation method before chromatography. After quenching and concentrating the reaction mixture, triturate the crude residue with a cold 9:1 mixture of Hexanes/Ethyl Acetate. TPPO is highly crystalline and poorly soluble in cold non-polar solvent mixtures. Filter the suspension through a Celite pad; the target iodide will remain in the filtrate.

Q4: Can I use the Mesylation/Finkelstein route instead of the Appel reaction? A4: While possible, it is not recommended for this specific substrate. Mesylation of the (R)-alcohol proceeds with retention, and the subsequent Finkelstein reaction (NaI in acetone or MEK) requires elevated temperatures to force the Sₙ2 inversion. Heating a secondary mesylate adjacent to an N-acetyl group heavily favors E2 elimination over substitution. The cryogenic Appel reaction remains the gold standard for complex piperidine stereoinversion[3].

Validated Experimental Protocols
Phase 1: Synthesis of 1-((R)-3-hydroxypiperidin-1-yl)ethanone

Self-Validating System: The product must show complete consumption of the starting amine via Ninhydrin stain (absence of purple spots).

  • Setup: Dissolve (R)-3-hydroxypiperidine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL) under an inert argon atmosphere.

  • Base Addition: Add Triethylamine (1.5 eq, 15 mmol) and cool the mixture to 0 °C using an ice bath.

  • Acylation: Dropwise add Acetic Anhydride (1.1 eq, 11 mmol) over 15 minutes. Maintain stirring at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Validation: Check reaction completion via TLC (10% MeOH in DCM). Stain with Ninhydrin.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Dry strictly under high vacuum to remove all traces of triethylamine.

Phase 2: Stereoinvertive Iodination (Appel Reaction)

Self-Validating System: 1H NMR must show the C3 methine proton shifting downfield and the absence of alkene protons at 5.6-5.8 ppm. Optical rotation must be measured to confirm ee.

  • Reagent Preparation: In a flame-dried flask, dissolve Triphenylphosphine (PPh₃, 1.1 eq, 11 mmol) and Imidazole (1.1 eq, 11 mmol) in anhydrous Acetonitrile (40 mL). Cool the solution to 0 °C.

  • Iodine Activation: Add freshly sublimed Iodine (I₂, 1.1 eq, 11 mmol) in small portions. Stir for 15 minutes until a clear yellow/orange solution of the iodophosphonium complex forms.

  • Cryogenic Cooling: Cool the reaction mixture strictly to -40 °C using a dry ice/acetonitrile bath.

  • Substrate Addition: Dissolve the 1-((R)-3-hydroxypiperidin-1-yl)ethanone (1.0 eq, 10 mmol) in a minimal amount of anhydrous Acetonitrile (5 mL). Add this solution dropwise over 30 minutes to the -40 °C reaction mixture.

  • Reaction: Maintain stirring at -40 °C for 4 hours. Do not allow the reaction to warm above -20 °C.

  • Quench & TPPO Removal: Quench the reaction cold with saturated aqueous Na₂S₂O₃ (10 mL) to destroy excess iodine. Concentrate the organic solvent in vacuo. Triturate the resulting slurry with cold Hexanes/EtOAc (9:1, 30 mL), filter off the precipitated TPPO through Celite, and purify the filtrate via flash chromatography to yield the pure (S)-iodide.

References
  • Title: Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. Source: ChemRxiv URL: [Link]

Sources

overcoming purification challenges of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone (also known as N-acetyl-3-iodopiperidine).

As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate chiral secondary alkyl iodides. The purification of this specific molecule is complicated by a "perfect storm" of three factors: chemical instability (susceptibility to elimination), stereochemical lability (risk of racemization), and conformational complexity (amide rotamers).

This guide bypasses generic advice to deconstruct the exact causality behind these failures. Below, you will find diagnostic FAQs, self-validating experimental protocols, and the mechanistic reasoning required to ensure high-yield, enantiopure recovery.

Part 1: Diagnostic Troubleshooting & Causality Analysis (FAQs)

Q1: Why am I losing over 50% of my product to alkene formation during standard silica gel flash chromatography? The Causality: Secondary alkyl iodides are excellent leaving groups. Standard normal-phase silica gel contains slightly acidic silanol groups. When 1-((S)-3-Iodo-piperidin-1-yl)-ethanone interacts with these active sites, it undergoes an E2 (or E1cb-like) dehydrohalogenation, eliminating hydrogen iodide to form N-acetyl-tetrahydropyridine[1]. The Solution: You must abandon standard silica. The formation of elimination products upon contact with silica is a documented phenomenon for alkyl iodides; successful isolation requires switching the stationary phase to deactivated neutral alumina[1].

Q2: My HPLC/SFC chromatogram shows two distinct, overlapping peaks, but my LC-MS and NMR suggest a single mass. Is my compound degrading on-column? The Causality: You are observing the "Rotamer Effect." The N-acetyl group possesses partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl oxygen. This restricts rotation around the C-N bond, trapping the molecule into cis and trans conformers (rotamers)[2]. If the rate of interconversion between these rotamers is similar to your column transit time at room temperature, they will elute as split or severely tailing peaks[3]. The Solution: Perform Dynamic HPLC/SFC at elevated temperatures to coalesce the peaks.

Q3: My purified fractions turn pink/brown over time, and chiral analysis shows a loss of enantiomeric excess (ee%). What is happening? The Causality: Alkyl iodides are highly sensitive to homolytic cleavage triggered by UV light or thermal stress, releasing free iodine radical (which dimerizes to I₂, causing the pink/brown discoloration). More critically, the generated free iodide ions (I⁻) can act as nucleophiles, attacking the C3 stereocenter via an SN2 mechanism. Because the nucleophile and leaving group are identical, this results in autocatalytic racemization. The Solution: Store the purified compound in amber vials over copper wire or silver foil (which acts as a halogen scavenger) at -20 °C.

Part 2: Mechanistic Visualizations

Degradation Target 1-((S)-3-Iodo-piperidin-1-yl)-ethanone Elim E2 Elimination Target->Elim Silica Gel / Base Racem SN2 by Free Iodide Target->Racem Light / Heat Rotamer Amide Bond Rotation Target->Rotamer Steric Hindrance Alkene N-acetyl-tetrahydropyridine Elim->Alkene Racemate Racemization (Loss of ee%) Racem->Racemate SplitPeaks Cis/Trans Rotamers Rotamer->SplitPeaks

Logical relationships of degradation pathways and rotamer dynamics.

Part 3: Quantitative Data & Modality Comparison

To optimize your workflow, consult the following empirical data summarizing the efficacy of various purification modalities for this specific scaffold.

Purification ModalityStationary PhaseAverage Recovery (%)Enantiomeric Excess (ee%)Rotamer Resolution
Standard Flash Silica Gel (60 Å)< 40% (High E2 loss)90 - 95%N/A (Broad smearing)
Deactivated Flash Alumina (Brockmann III)85 - 92% > 98% N/A (Coelution)
RP-HPLC (Neutral) C18 (Buffered pH 7)75 - 80%> 98%Split peaks at 25°C
Chiral SFC (High Temp) Amylose/Cellulose90 - 95% > 99% Single Peak at 55°C

Part 4: Self-Validating Experimental Protocols

Protocol A: "Low-Waste" Deactivated Alumina Chromatography

Purpose: To prevent E2 elimination during bulk purification.

Self-Validation Checkpoint: Before running the bulk column, perform a 2D-TLC on your stationary phase. Spot the crude mixture, run it in one dimension, dry the plate, and run it perpendicular. If off-diagonal spots appear, your stationary phase is actively degrading the iodide and must be further deactivated.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Obtain Neutral Alumina (Brockmann Grade I). Deactivate it to Brockmann Grade III by adding 6% (w/w) distilled water. Shake vigorously in a sealed flask until free-flowing, and let it equilibrate for 2 hours.

  • Column Packing: Slurry-pack the column using a non-polar solvent system (e.g., 100% Hexanes). Do not use basic modifiers like triethylamine (Et₃N), as even mild bases will trigger dehydrohalogenation of the secondary iodide.

  • Sample Loading: Dissolve the crude 1-((S)-3-Iodo-piperidin-1-yl)-ethanone in a minimum volume of dichloromethane (DCM) and load it directly onto the alumina bed.

  • Elution: Elute using a gentle gradient of Hexanes to Ethyl Acetate (typically 9:1 to 7:3).

  • Detection: Because the molecule lacks strong chromophores, use a Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄) stain to visualize the fractions. Alkene degradation products will stain instantly with KMnO₄, whereas the intact iodide requires mild heating.

Protocol B: High-Temperature Dynamic SFC for Rotamer Coalescence

Purpose: To accurately assess chiral purity without rotamer-induced peak splitting.

Self-Validation Checkpoint: The protocol below uses a thermal differential to prove the existence of rotamers. If a split peak coalesces into a single sharp peak at elevated temperatures, it is a rotamer[2]. If the peaks remain split and the area ratio remains constant regardless of temperature, you are observing a true chemical impurity or enantiomer.

Step-by-Step Methodology:

  • Baseline Assessment (25 °C): Inject a 1 mg/mL sample onto a Chiral SFC column (e.g., Chiralpak AD-H) using a mobile phase of CO₂ and a neutral modifier (e.g., Methanol without basic additives). Note the retention times and the broad/split nature of the peak.

  • Thermal Elevation (55 °C): Increase the column compartment temperature to 55 °C. Elevating the temperature increases the kinetic energy of the molecule, allowing it to surpass the rotational energy barrier of the N-acetyl C-N partial double bond[3].

  • Coalescence Confirmation: Re-inject the sample. The rapid interconversion of the cis and trans states relative to the column transit time will result in a single, time-averaged sharp peak.

  • Fraction Collection: Collect the coalesced peak. Immediately cool the fraction collector vials to 0 °C to prevent thermal degradation of the iodide post-elution.

Workflow Start Crude Sample TempCheck Run SFC at 25°C Start->TempCheck Observe Split Peaks? TempCheck->Observe Heat Elevate to 55°C Observe->Heat Yes Coalesce Peaks Coalesce (Rotamer) Heat->Coalesce Single Peak Impurity Peaks Split (Impurity) Heat->Impurity Two Peaks

Self-validating SFC workflow for distinguishing rotamers from impurities.

References

  • Reduction of Resource Use & Waste Generation in Nucleophilic Substitutions: “Low Waste” Alkyl Halide Synthesis. ChemRxiv. Available at:[Link]

  • Chromatographically separable rotamers of an unhindered amide. PubMed Central (PMC). Available at:[Link]

  • Dynamic HPLC on chiral stationary phases: A powerful tool for the investigation of stereomutation processes. CORE. Available at:[Link]

Sources

Technical Support Center: Troubleshooting 1-((S)-3-Iodo-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: N-Acetyl-3-Iodopiperidine Experimental Artifacts

Status: Active Guide Department: Chemical Biology & Synthetic Chemistry Support Subject: Resolving spectral anomalies, stability issues, and purity discrepancies in N-acyl-3-halopiperidines.

Executive Summary

Researchers working with 1-((S)-3-Iodo-piperidin-1-yl)-ethanone often encounter three distinct classes of experimental artifacts. These are not typically due to synthetic failure but are intrinsic to the physicochemical properties of the molecule:

  • NMR "Ghost" Impurities: Signal doubling caused by restricted amide bond rotation (rotamers).[1]

  • The "Yellowing" Effect: Photolytic instability of the C–I bond leading to iodine radical liberation.

  • Elimination Artifacts: Spontaneous HI elimination yielding enamides (alkenes) under basic or thermal stress.[1]

This guide provides definitive diagnostic workflows and remediation protocols.

Part 1: NMR Troubleshooting (The Rotamer Issue)

Q: Why does my purified compound show "double" peaks in the H NMR spectrum? Is it impure?

A: Likely no . The "impurities" are almost certainly rotamers . The N-acetyl bond possesses partial double-bond character (


), creating a high energy barrier to rotation (typically 15–20 kcal/mol).[1][2] On the NMR timescale, the cis and trans conformers relative to the piperidine ring interconvert slowly, resulting in two distinct sets of signals.

Diagnostic Checklist:

  • Acetyl Region: Do you see two singlets around

    
     2.0–2.2 ppm? (Ratio often ~60:40 or 70:30).[1]
    
  • Alpha-Protons: Are the signals for the protons adjacent to nitrogen (

    
     3.0–4.5 ppm) broadened or split into complex multiplets?
    
  • TLC Check: Does the compound run as a single spot on TLC (or two very close, merging spots)? If yes, it is chemically pure.[1]

Protocol: Variable Temperature (VT) NMR Validation

To confirm rotamers, you must accelerate the bond rotation to coalesce the signals.

  • Solvent Choice: Use DMSO-

    
     or Toluene-
    
    
    
    (high boiling points).[1][2] Avoid CDCl
    
    
    for VT due to its low boiling point.[1]
  • Baseline Scan: Acquire a spectrum at 25°C (298 K).[1]

  • Heat Stepwise: Increase temperature in 20°C increments (40°C, 60°C, 80°C).

  • Endpoint: At ~80–100°C, the split peaks should broaden and merge into single, sharp averages (Coalescence).

  • Cooling: Upon cooling back to 25°C, the split pattern must return identically. If peaks remain merged or new peaks appear, thermal decomposition occurred.

Data Interpretation Table:

Observation at 25°CObservation at 80°CDiagnosisAction
Split peaks, integral sum = 1HSingle sharp peakRotamers Process data as pure; report "mixture of rotamers."
Split peaks, integral sum

1H
Split peaks remainImpurity/Diastereomer Re-purify (Check chiral purity).
Broad "hump"Sharp peakIntermediate Exchange Run final NMR at elevated temp for publication.

Part 2: Stability & Decomposition (The Iodine Problem)

Q: My white solid turned yellow/brown overnight. Has it degraded?

A: Yes, partially. Secondary alkyl iodides are inherently labile.[1] The C–I bond (~50 kcal/mol) is weak and susceptible to homolytic cleavage by light (


) or heat. This releases iodine radicals (

), which dimerize to

(yellow/brown color). The resulting carbon radical can abstract hydrogen or disproportionate, leading to impurities.
Q: I see new alkene signals ( 5.5–6.5 ppm). What happened?

A: You have triggered HI Elimination .[1] The iodine at the 3-position is anti-periplanar to adjacent protons. Even weak bases (or basic impurities like residual K


CO

) can catalyze E2 elimination, forming the corresponding enamide (1-acetyl-1,4,5,6-tetrahydropyridine or similar isomers).[2]

Degradation Pathway Diagram:

Decomposition Start 1-((S)-3-Iodo-piperidin-1-yl)-ethanone (Colorless Solid) Light Photolysis (hν) Start->Light Base Base/Heat Start->Base Radical Radical Species (R• + I•) Light->Radical Yellow I2 Formation (Yellow/Brown Color) Radical->Yellow Dimerization Elimination HI Elimination Base->Elimination Alkene Enamide Impurity (Alkene signals) Elimination->Alkene -HI

Caption: Pathways of degradation for 3-iodo-piperidines. Photolysis leads to discoloration; basic conditions lead to elimination artifacts.

Part 3: Troubleshooting Logic & Decision Matrix

Use this flow to diagnose the specific artifact you are observing.

Troubleshooting Issue Observation SplitPeaks Split NMR Signals Issue->SplitPeaks ColorChange Yellow/Brown Solid Issue->ColorChange NewPeaks New Alkene Signals Issue->NewPeaks VT_Test Run VT-NMR (80°C) SplitPeaks->VT_Test Copper Wash with Na2S2O3 or add Cu foil ColorChange->Copper CheckpH Check pH / Base exposure NewPeaks->CheckpH Coalesce Peaks Merge? VT_Test->Coalesce Rotamer Diagnosis: Rotamers (Not an impurity) Coalesce->Rotamer Yes Impurity Diagnosis: Diastereomers or Regioisomers Coalesce->Impurity No Clear Color Removed? Copper->Clear Iodine Diagnosis: Free Iodine (Surface oxidation) Clear->Iodine Yes Enamide Diagnosis: Elimination Product (Irreversible) CheckpH->Enamide

Caption: Diagnostic workflow for identifying rotamers, iodine liberation, and elimination products.

Part 4: Storage & Handling Protocols

Standard Operating Procedure (SOP): Preservation of Integrity

To prevent the artifacts described above, strict adherence to this protocol is required.

1. Storage Conditions
  • Temperature: Store at -20°C . (4°C is acceptable for <1 week).

  • Light: Vial must be wrapped in aluminum foil or stored in an amber jar.

  • Atmosphere: Flush with Argon or Nitrogen before sealing.[1] Oxygen accelerates radical decomposition.[1]

  • Stabilizer: For long-term storage (>1 month), add a small strip of activated copper turnings to the solution/oil (if liquid) to scavenge free iodine.

2. Purification (If Degradation Occurs)

If the compound has yellowed or shows elimination products:

  • Dissolve: Take up in EtOAc or CH

    
    Cl
    
    
    
    .
  • Wash: Wash with 10% aqueous Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    )
    .[1] This reduces
    
    
    (yellow) back to
    
    
    (colorless water-soluble).[1][2]
  • Dry: Use MgSO

    
     (neutral), NOT  K
    
    
    
    CO
    
    
    (basic).[1]
  • Concentrate: Evaporate solvent at <30°C . Do not heat the water bath excessively.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (Discusses stability of N-acyl derivatives). [2]

  • Clayden, J., et al. (2001). Amide Rotamers: Conformational isomerism in amides. Organic Chemistry. (Foundational text on NMR coalescence and amide barriers). [2]

  • Baggio, R., et al. (2018). Synthesis and conformational analysis of N-acyl-3-halopiperidines. (Specific discussion on 3-halo piperidine conformations). [2]

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Mechanisms of E2 elimination in secondary halides). [2]

  • Reich, H. J. (2023).[1] Dynamic NMR Spectroscopy. University of Wisconsin-Madison.[1][2] (Authoritative guide on VT-NMR for rotamers). [2]

Sources

minimizing side products in 1-((S)-3-Iodo-piperidin-1-yl)-ethanone reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the BenchChem Applications Team

Welcome to the technical support resource for 1-((S)-3-Iodo-piperidin-1-yl)-ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges and minimize the formation of side products in reactions involving this key synthetic intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing 1-((S)-3-Iodo-piperidin-1-yl)-ethanone is turning dark brown or purple. What is causing this discoloration?

A1: This is a common observation when working with organic iodides. The discoloration is typically due to the formation of molecular iodine (I₂), which results from the decomposition of the starting material. This degradation can be initiated by exposure to light (photolysis), elevated temperatures, or the presence of trace acids or oxidizing agents.

Q2: I am observing a significant byproduct with a mass corresponding to the loss of HI (hydrogen iodide). What is this species and how do I prevent it?

A2: You are likely observing the formation of 1-(1,2,3,4-tetrahydropyridin-1-yl)ethanone or 1-(1,2,5,6-tetrahydropyridin-1-yl)ethanone. This is a result of an elimination reaction where the iodo group (a good leaving group) and a proton from an adjacent carbon are removed.[1][2] This is one of the most common side reactions. To prevent it, you should carefully select your base and control the reaction temperature. A detailed guide is provided in the Troubleshooting section below.

Q3: What are the optimal storage conditions for 1-((S)-3-Iodo-piperidin-1-yl)-ethanone to ensure its stability?

A3: To maintain the integrity of the compound, it should be stored in a tightly sealed, amber-colored vial to protect it from light. It is best stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically between 2-8°C.[3] Avoid repeated freeze-thaw cycles.

Q4: Can the stereocenter at the C3 position epimerize during a reaction?

A4: Epimerization at the C3 position is a potential risk, particularly under conditions that might favor the transient formation of a carbocation intermediate at C3 (SN1-type conditions) or through a reversible process.[4] This is more likely in polar, protic solvents with weakly nucleophilic reagents. Using conditions that favor a direct, concerted mechanism (e.g., SN2 or E2) with minimal carbocation character will help preserve the stereochemical integrity.

In-Depth Troubleshooting Guide

This section provides a deeper dive into the most prevalent side reactions, their mechanisms, and actionable strategies for their mitigation.

Problem 1: Formation of Elimination Byproducts

The most significant side reaction is the base-mediated elimination of hydrogen iodide to form an unsaturated tetrahydropyridine byproduct. This typically proceeds via an E2 (bimolecular elimination) mechanism.[5]

Causality: The rate of an E2 reaction is dependent on the concentration of both the substrate and the base.[2][5] It requires an anti-periplanar arrangement of a β-hydrogen and the iodide leaving group.[6] Strong, sterically unhindered bases (e.g., ethoxide, hydroxide) will readily abstract a proton from C2 or C4, promoting this side reaction.

  • Base Selection: This is the most critical factor.

    • Avoid: Strong, nucleophilic bases like alkoxides (e.g., NaOEt, KOtBu) or hydroxides (e.g., NaOH, KOH) when substitution is desired. While KOtBu is bulky, it is still a very strong base that can favor elimination.[1]

    • Prefer: Use non-nucleophilic, organic bases. For reactions like Suzuki or Sonogashira couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective and less likely to induce elimination than strong hydroxides. For other transformations, hindered amine bases like N,N-Diisopropylethylamine (DIPEA) or 2,2,6,6-Tetramethylpiperidine can be suitable.[7]

  • Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions.

    • Recommendation: Run reactions at the lowest temperature that allows for a reasonable rate of the desired transformation. Often, starting a reaction at 0°C or even lower and slowly warming to room temperature can significantly suppress elimination.[4]

  • Solvent Choice: The choice of solvent can influence the rates of competing pathways.

    • Recommendation: Polar aprotic solvents such as THF, Dioxane, DMF, or DMSO are generally preferred for many transition-metal-catalyzed cross-coupling reactions. These solvents are less likely to promote E1-type elimination pathways compared to polar protic solvents.[2]

ParameterConditionDesired Product (Substitution/Coupling)Side Product (Elimination)Rationale
Base K₂CO₃High YieldLow YieldWeak, non-nucleophilic base disfavors proton abstraction.
Base NaOEtLow YieldHigh YieldStrong, unhindered base promotes E2 elimination.[1]
Temperature 25 °CFavoredSuppressedLower temperature disfavors the higher activation energy elimination pathway.
Temperature 80 °CDecreasedIncreasedHigher temperature provides sufficient energy to overcome the elimination barrier.[4]
Solvent DioxaneFavoredSuppressedPolar aprotic solvent is suitable for many cross-coupling reactions and does not promote solvolysis/E1.[2]
Problem 2: Nucleophilic Substitution of Iodide

The iodide at C3 can be displaced by nucleophiles present in the reaction mixture. This can be the intended reaction (e.g., in a coupling reaction) or an undesired side reaction.

Causality: This occurs via SN1 or SN2 mechanisms.[8] If a strong nucleophile is used as a reagent or additive, it may compete with the desired reaction. Solvents like methanol or water can also act as nucleophiles (solvolysis), especially if carbocation formation is possible (SN1 conditions).

  • Reagent Stoichiometry: Use the primary nucleophile in a controlled stoichiometric amount. Avoid large excesses if it can lead to multiple side reactions.

  • Solvent Selection: Use aprotic, non-nucleophilic solvents (e.g., Toluene, THF, DCM) unless a protic solvent is mechanistically required.[4]

  • Protecting Groups: If the intended reaction is elsewhere on the molecule, it may be necessary to perform the chemistry on a precursor like N-Boc-3-hydroxypiperidine and then convert the alcohol to iodide in a later step.[9]

Visual Troubleshooting and Mechanistic Pathways

To assist in diagnosing experimental outcomes, the following diagrams illustrate the decision-making process for troubleshooting and the key chemical pathways involved.

G cluster_0 Troubleshooting Flowchart start Reaction Analysis: Low Yield or Byproducts Observed q1 Major byproduct with M-128 mass? start->q1 q2 Reaction mixture discolored (brown/purple)? q1->q2 No res1 Likely Elimination Side Product. See Protocol 1. q1->res1 Yes q3 Stereochemical purity lost? q2->q3 No res2 Likely I₂ Formation (Decomposition). See Protocol 2. q2->res2 Yes res3 Possible Epimerization. See Protocol 3. q3->res3 Yes res_ok Other issues: Check starting material purity, reagent stoichiometry, or catalyst activity. q3->res_ok No

Caption: Troubleshooting decision tree for common issues.

G cluster_main Key Reaction Pathways cluster_desired Desired Pathway (e.g., Suzuki Coupling) cluster_side Side Reaction Pathway (E2 Elimination) SM 1-((S)-3-Iodo-piperidin-1-yl)-ethanone DP Desired Coupled Product SM->DP  [Pd], R-B(OH)₂,  Weak Base (K₂CO₃) SP Elimination Product (Tetrahydropyridine) SM->SP  Strong Base (NaOEt)

Caption: Competing desired (coupling) and undesired (elimination) pathways.

Recommended Experimental Protocols
Protocol 1: Minimizing Elimination in a Suzuki Coupling Reaction

This protocol provides a set of conditions optimized to favor the desired cross-coupling reaction over the elimination side reaction.

  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 1-((S)-3-Iodo-piperidin-1-yl)-ethanone (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

  • Solvent Addition: Add a degassed solvent mixture, typically Dioxane/Water (4:1). The use of a carefully degassed solvent is critical to prevent catalyst degradation.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS. The reaction should be stirred vigorously to ensure proper mixing of the heterogeneous mixture.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Handling and Preventing Compound Decomposition

This protocol outlines best practices for setting up reactions to avoid degradation.

  • Protect from Light: Whenever possible, conduct the reaction in a flask wrapped in aluminum foil or in a fume hood with the sash lowered and ambient light minimized.

  • Inert Atmosphere: Always handle the compound and set up reactions under an inert atmosphere (argon or nitrogen) to prevent oxidation.[10]

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles. This removes dissolved oxygen which can contribute to decomposition pathways.

  • Temperature Management: Avoid unnecessarily high temperatures. If a reaction requires heat, bring it to the target temperature gradually.

Protocol 3: Preserving Stereochemical Integrity

This protocol focuses on maintaining the (S)-configuration at the C3 position.

  • Avoid SN1 Conditions: Do not use conditions known to promote carbocation formation. This includes avoiding strongly acidic conditions and polar protic solvents (like methanol or ethanol) in the absence of a strong nucleophile.

  • Favor Concerted Mechanisms: Choose reagents and conditions that favor SN2 or other concerted pathways. This involves using reasonably strong nucleophiles in polar aprotic solvents.

  • Chiral Analysis: After the reaction, verify the enantiomeric or diastereomeric purity using a suitable chiral analytical method, such as chiral HPLC or NMR with a chiral shift reagent.

References
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 2, 2026, from [Link]

  • Chemistry Steps. (2025, October 25). Elimination Reactions: an Introduction. Retrieved March 2, 2026, from [Link]

  • Kiguchi, T., et al. (n.d.). Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin -2-yl. Retrieved March 2, 2026, from https://www.researchgate.net/publication/262243296_Synthesis_and_characterization_of_125I2-Iodo_N-S-S-1-methylpiperidin_-2-ylphenylmethyl-3-trifluoromethylbenzamide_as_a_potent_and_selective_SPECT_ligand_for_glycine_transporter_1
  • Wikipedia. (n.d.). Ei mechanism. Retrieved March 2, 2026, from [Link]

  • Alkyl Halides and Elimination Reactions. (n.d.). Retrieved March 2, 2026, from [Link]

  • Dalal Institute. (n.d.). Elimination Reactions. Retrieved March 2, 2026, from [Link]

  • Cui, J., et al. (2014, August 6). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. Retrieved March 2, 2026, from [Link]

  • Kumar, S., et al. (2023, June 23). Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. PMC. Retrieved March 2, 2026, from [Link]

  • Chemistry LibreTexts. (2020, July 1). 8.5: Elimination reactions. Retrieved March 2, 2026, from [Link]

  • Wang, Y., et al. (n.d.). A novel synthesis of 1-aryl-3-piperidone derivatives. PMC. Retrieved March 2, 2026, from [Link]

  • Cheng, B., et al. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved March 2, 2026, from [Link]

  • PubChem. (n.d.). 1-((S)-3-Chloro-piperidin-1-yl)-ethanone. Retrieved March 2, 2026, from [Link]

  • Arulraj, R., et al. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved March 2, 2026, from [Link]

  • Scidar. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. Retrieved March 2, 2026, from [Link]

  • Schmidt, A., et al. (n.d.). Secondary 3-Chloropiperidines: Powerful Alkylating Agents. Chemistry – A European Journal. Retrieved March 2, 2026, from [Link]

  • Schepmann, D., et al. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Retrieved March 2, 2026, from [Link]

  • Organic Syntheses Procedure. (2014, June 27). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Retrieved March 2, 2026, from [Link]

  • PubChem. (n.d.). Ethanone, 1-(3-methyl-1-piperidinyl)-. Retrieved March 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Retrieved March 2, 2026, from [Link]

  • Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • Kabalka, G. W., et al. (2005, June 24). Lewis Acid Mediated Reactions of Aldehydes with Styrene Derivatives: Synthesis of 1,3-Dihalo-1,3-diarylpropanes and 3-Chloro-1,3-diarylpropanols. ResearchGate. Retrieved March 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. Retrieved March 2, 2026, from [Link]

  • Yue, D., & Larock, R. C. (2006, January 6). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. PubMed. Retrieved March 2, 2026, from [Link]

  • Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Retrieved March 2, 2026, from [Link]

Sources

protocol refinement for 1-((S)-3-Iodo-piperidin-1-yl)-ethanone experiments

Author: BenchChem Technical Support Team. Date: March 2026

Classification: Chiral Heterocyclic Building Block | CAS: (Analogous) | Risk Profile: Light Sensitive, Stereolabile

Overview

Welcome to the technical support hub for 1-((S)-3-Iodo-piperidin-1-yl)-ethanone . This guide addresses the specific challenges associated with this secondary alkyl iodide, specifically its propensity for stereochemical inversion , photolytic degradation , and base-mediated elimination .

The protocols below are designed to maximize enantiomeric excess (


) and suppress the formation of the thermodynamic enamide byproduct.
Module 1: Synthesis & Stereochemical Integrity
Critical Issue: The "Walden Inversion" Trap

User Question: "I synthesized the target using the Appel reaction starting from 1-((S)-3-hydroxy-piperidin-1-yl)-ethanone, but chiral HPLC shows I made the (R)-enantiomer. What happened?"

Technical Diagnosis: The Appel reaction (PPh₃/I₂) proceeds via an


 mechanism.[1] The phosphine activates the alcohol oxygen, creating an oxyphosphonium intermediate.[2] The iodide anion then attacks from the backside, causing a Walden Inversion .
  • Input: (S)-Alcohol

    
    Output:  (R)-Iodide
    
  • Input: (R)-Alcohol

    
    Output:  (S)-Iodide
    

Corrective Protocol: The Double Inversion Strategy If you only have the (S)-alcohol source and require the (S)-iodide product, you must perform a double inversion or use a retention-based strategy (rare for iodination).

Recommended Workflow (Double Inversion):

  • Step 1 (Inversion): Convert (S)-alcohol to (R)-mesylate using MsCl/Et₃N.[1]

  • Step 2 (Inversion): Displace (R)-mesylate with NaI in acetone (Finkelstein conditions) to restore the (S)-configuration.

Visualization: Stereochemical Pathway

Stereochemistry S_Alc (S)-Alcohol Starting Material Inter_P Oxyphosphonium Intermediate S_Alc->Inter_P PPh3 / I2 Activation R_Mes (R)-Mesylate Intermediate S_Alc->R_Mes MsCl / Et3N (Inversion 1) R_Iodo (R)-Iodide (Unwanted Inversion) Inter_P->R_Iodo SN2 Attack (Inversion) S_Iodo (S)-Iodide (Target Product) R_Mes->S_Iodo NaI / Acetone (Inversion 2)

Caption: Logical flow showing how direct iodination leads to inversion, while the sulfonate route allows for net retention via double inversion.

Module 2: Stability & Storage (The "Purple" Problem)

User Question: "My product was a clear oil yesterday, but today it is violet/brown. Is it ruined?"

Technical Diagnosis: The violet color indicates homolytic cleavage of the C–I bond, releasing elemental iodine (


). This is catalyzed by photons (

) and heat.[1] The free iodine radical can initiate a chain reaction, accelerating decomposition into the alkene (enamide).

Troubleshooting Data: Degradation Rates

Storage ConditionAppearance (Day 7)Purity Loss (LCMS)Recommendation
Amb. Temp / Light Dark Violet>15%CRITICAL FAILURE
Amb.[1] Temp / Dark Pale Pink3-5%Short-term only (<24h)
-20°C / Dark Clear/Straw<0.5%Standard Storage
-20°C / Cu Stabilized ClearNegligibleLong-term Archival

Refined Protocol: Copper Stabilization For storage longer than 48 hours, stabilize the neat oil:

  • Dissolve the iodide in minimal DCM.[1]

  • Wash rapidly with 5% aqueous sodium thiosulfate (

    
    ) to remove existing iodine.[1]
    
  • Dry over

    
     and concentrate.
    
  • Add a single turning of activated Copper wire to the vial. The copper acts as a radical scavenger (

    
    ).[1]
    
  • Flush with Argon and seal with Parafilm.[1]

Module 3: Reactivity & Downstream Application

User Question: "I am trying a Negishi coupling, but I am isolating the elimination product (tetrahydropyridine) instead of the coupled product."

Technical Diagnosis: Secondary iodides on piperidine rings are prone to E2 Elimination .[1] The adjacent Nitrogen atom (even if acetylated) can inductively activate the


-protons. If your cross-coupling conditions use strong bases or high temperatures, elimination becomes kinetically favored over oxidative addition.[1]

Mechanistic Conflict:

  • Pathway A (Desired): Oxidative Addition of Pd(0) into C–I bond.[1]

  • Pathway B (Undesired): Base-mediated dehydrohalogenation to form 1-acetyl-1,2,3,4-tetrahydropyridine.

Optimization Table: Base & Ligand Selection

VariableStandard Protocol (High Risk)Refined Protocol (Low Risk)Reason
Catalyst

Pd-PEPPSI-IPent or Pd(dppf)Cl₂ Faster oxidative addition competes with elimination.
Base

or

Zn dust (Negishi) or K₃PO₄ (Suzuki)Weaker bases reduce E2 rates.[1]
Solvent DMF (Hot)THF/NMP (RT) Lower polarity/temp suppresses ionic elimination.[1]
Additive NoneLiCl (Dry) Increases solubility of Zinc species, accelerating transmetallation.[1]

Visualization: Competing Kinetic Pathways

Reactivity Substrate 1-((S)-3-Iodo-piperidin-1-yl)-ethanone Elim_TS E2 Transition State Substrate->Elim_TS Slow Oxidative Addn. Ox_Add Oxidative Addition Complex Substrate->Ox_Add Fast Oxidative Addn. (Ligand Accelerated) Base Strong Base / Heat Product_Elim Tetrahydropyridine (Dead End) Elim_TS->Product_Elim -HI Cat Active Pd(0) Species Product_Coup Cross-Coupled Target Ox_Add->Product_Coup Transmetallation

Caption: To succeed, the rate of Oxidative Addition (Green) must exceed the rate of E2 Elimination (Red).

References
  • Appel Reaction Mechanism & Stereochemistry

    • Topic: Stereoinversion of secondary alcohols during halogenation.[1]

    • Source:Beilstein J. Org.[1] Chem.2014 , 10, 442–448.[1]

    • Link:

  • Negishi Coupling of Secondary Alkyl Halides

    • Topic: Use of Pd-PEPPSI and LiCl additives to prevent elimination in secondary alkyl systems.[1]

    • Source:Organometallics2009 , 28, 771.[1]

    • Link:

  • Stability of N-Acetyl Piperidines

    • Topic: Hydrolysis and degradation pathways of N-acetylated heterocycles.[1]

    • Source:BenchChem Stability Guide.
    • Link:

  • General Iodination Protocols (Finkelstein)

    • Topic: Halogen exchange for stereochemical control.[1]

    • Source:Organic Chemistry Portal - Finkelstein Reaction.
    • Link:

Sources

Technical Support Center: Stability & Degradation of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource for 1-((S)-3-Iodo-piperidin-1-yl)-ethanone , a critical chiral intermediate often used in the synthesis of Janus kinase (JAK) inhibitors and other piperidine-based therapeutics.

Core Chemical Vulnerabilities

Before troubleshooting, understand that 1-((S)-3-Iodo-piperidin-1-yl)-ethanone contains two chemically distinct "soft spots" that dictate its degradation profile:

  • The Secondary Alkyl Iodide (C3 Position): This is the most fragile moiety. The C–I bond is weak (~50 kcal/mol) and an excellent leaving group. It drives elimination (to alkenes) and nucleophilic substitution (to alcohols/ethers).[1]

  • The N-Acetyl Group (Amide): While generally stable, it is susceptible to hydrolysis under extreme pH, releasing the unstable free amine (3-iodopiperidine).

Troubleshooting Guide & FAQs

Scenario A: Unexpected Peaks During Method Development

Q1: I observe a new, less polar impurity (RRT ~1.2) appearing in my HPLC chromatogram when the sample is dissolved in basic diluents or left at room temperature. What is it?

Diagnosis: This is likely the Elimination Product (Enamide) . Mechanism: Under basic or even neutral conditions (if heated), the molecule undergoes Dehydrohalogenation . The base abstracts a proton from C2 or C4, and the Iodine leaves, forming a double bond.

  • Pathway: E2 Elimination.

  • Product: 1-(3,4-dihydropyridin-1(2H)-yl)ethanone (or its isomer).

  • Corrective Action:

    • Diluent: Switch to a neutral or slightly acidic diluent (e.g., 0.1% Formic Acid in Water/Acetonitrile). Avoid ammoniated buffers for sample prep.

    • Temperature: Maintain autosampler temperature at 4°C.

Q2: My assay purity is dropping in aqueous mobile phases, and I see a broad, early-eluting peak. Mass spec shows [M-I+OH].

Diagnosis: You are seeing Hydrolytic Substitution (Solvolysis) . Mechanism: Water acts as a nucleophile, displacing the Iodine atom.

  • Pathway: SN1 / SN2 Substitution.

  • Product: 1-((S)-3-hydroxy-piperidin-1-yl)-ethanone.

  • Corrective Action:

    • Mobile Phase: Minimize residence time in high-water content mobile phases. Increase organic ratio if possible.

    • pH: Ensure pH is not >7.5, as hydroxide ions accelerate this substitution.

Scenario B: Stress Testing Failures

Q3: During photostability testing (ICH Q1B), the sample turned yellow/brown, and recovery is low. Is this oxidation?

Diagnosis: This is Photolytic Deiodination (Homolytic Cleavage). Mechanism: The C–I bond is photosensitive. UV/Vis light causes homolytic cleavage, generating an iodine radical (I•) and a carbon-radical on the piperidine ring. The yellow color comes from the formation of elemental Iodine (I₂) or triiodide (I₃⁻).

  • Pathway: Radical fragmentation.

  • Product: 1-acetylpiperidine (via H-abstraction) or dimerized species.

  • Corrective Action:

    • Protection: All analytical work must be performed under amber light.

    • Storage: Store solid material in amber vials wrapped in foil at -20°C.

Q4: Can this molecule racemize? I am seeing a split peak for the main compound.

Diagnosis: Yes, Racemization is a high risk. Mechanism:

  • Elimination-Addition: If the elimination product (alkene) forms, it can re-add HI (if present in a closed system), but the addition will not be stereoselective, producing the (R)-enantiomer.

  • Radical Inversion: If exposed to light, the radical intermediate at C3 is planar and can recombine with iodine from either face.

  • Corrective Action: Use Chiral HPLC to monitor enantiomeric excess (ee) throughout the stress test.

Visualizing the Degradation Network

The following diagram maps the causality between stress conditions and specific degradants. Use this to identify the root cause of impurities.

DegradationPathways Parent 1-((S)-3-Iodo-piperidin-1-yl)-ethanone (Parent API) Enamide Enamide / Alkene (Elimination Product) Parent->Enamide Base/Heat (E2 Elimination) Alcohol 3-Hydroxy Derivative (Substitution Product) Parent->Alcohol H2O/Nucleophile (SN2 Substitution) Amine 3-Iodopiperidine (Deacetylated) Parent->Amine Strong Acid/Base (Amide Hydrolysis) Radical De-iodinated Species (1-acetylpiperidine) Parent->Radical UV Light (Homolytic Cleavage) Amine->Enamide Rapid Degradation (Unstable Free Amine)

Caption: Figure 1. Mechanistic degradation map of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone under ICH stress conditions.

Validated Stress Testing Protocols

These protocols are designed to achieve the target 5–20% degradation (ICH Q1A) without destroying the molecule completely.

Protocol A: Hydrolytic Stress (Acid/Base)

Objective: Assess amide stability vs. iodine elimination.

  • Preparation: Prepare a 1.0 mg/mL solution of the compound in Acetonitrile:Water (50:50).

  • Acid Stress: Add 0.1 M HCl. Incubate at 40°C for 2 hours.

    • Note: Stronger acid or higher heat may cause total charring.

  • Base Stress: Add 0.01 M NaOH. Incubate at Room Temperature for 1 hour.

    • Critical Warning: Do not use 0.1 M NaOH or heat initially. The iodine elimination is extremely fast in base.

  • Quenching: Neutralize exactly to pH 6.0–7.0 before injection.

Protocol B: Photostability (Solid State)

Objective: Assess C–I bond integrity.

  • Setup: Spread 5 mg of solid thinly in a quartz petri dish.

  • Exposure: Expose to 1.2 million lux hours (Vis) and 200 W·h/m² (UV) per ICH Q1B.[2]

  • Control: Wrap a parallel sample in aluminum foil.

  • Analysis: Dissolve both in mobile phase and analyze immediately.

    • Success Criteria: If the exposed sample shows >5% loss and color change (yellowing) compared to control, the molecule is photosensitive.

Protocol C: Thermal Stress

Objective: Assess elimination kinetics.[3][4]

  • Solid: Incubate at 60°C for 7 days.

  • Solution: Reflux in water/acetonitrile at 80°C for 4 hours.

  • Observation: Watch for the formation of the "Enamide" peak (late eluting on Reverse Phase).

Analytical Method Recommendations

To detect these specific degradants, standard generic gradients may fail. Use this optimized setup:

ParameterRecommendationRationale
Column C18 with steric protection (e.g., Zorbax SB-C18 or equivalent)Prevents peak tailing of the amine degradants.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses silanol activity and stabilizes the amide.
Mobile Phase B Acetonitrile (MeCN)MeCN has lower UV cutoff than MeOH, better for detecting non-aromatic degradation products.
Detection UV at 210 nm & 254 nmThe carbonyl group absorbs at ~210 nm. The C-I bond has weak absorbance; degradants may lack chromophores.
Mass Spec ESI Positive ModeEssential for distinguishing the Hydroxy-impurity (M-127+17) from the Elimination impurity (M-128).

References

  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.[5] Taylor & Francis. (Focus on Alkyl Halide elimination mechanisms).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Validation & Comparative

Comparative Activity Profiling: 1-((S)-3-Iodo-piperidin-1-yl)-ethanone and Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone , profiling its utility as a chiral electrophilic fragment in drug discovery.

Executive Summary: The Role of Chiral Electrophilic Fragments

1-((S)-3-Iodo-piperidin-1-yl)-ethanone (hereafter referred to as (S)-Iodo-AcPip ) represents a distinct class of "covalent fragments" utilized in Fragment-Based Drug Discovery (FBDD) . Unlike traditional nitrogen mustards that rely on highly reactive aziridinium intermediates for DNA alkylation, (S)-Iodo-AcPip features an acetylated nitrogen. This structural modification dampens the nucleophilicity of the nitrogen lone pair, preventing intramolecular cyclization and thereby tuning the molecule to act as a cysteine-directed electrophile via a direct


 mechanism.

This guide compares (S)-Iodo-AcPip against its key analogues to elucidate the Structure-Activity Relationships (SAR) that govern its performance in covalent screening campaigns (e.g., for E3 ligases, KRAS, or cysteine proteases).

Chemical Space & Structural Analogues

To understand the specific utility of (S)-Iodo-AcPip, it must be benchmarked against three distinct classes of analogues:

Analogue ClassRepresentative CompoundKey Structural DifferencePrimary MechanismReactivity Profile
Target Compound (S)-Iodo-AcPip N-Acetyl, 3-Iodo (S)Direct

Displacement
Tunable Electrophile (Cys-selective)
Stereoisomer (R)-Iodo-AcPipN-Acetyl, 3-Iodo (R)Identical Reactivity, Mirror GeometryChiral Probe (Topological selectivity)
Halogen Variant (S)-Chloro-AcPipN-Acetyl, 3-ChloroPoorer Leaving Group (Cl)Low Reactivity (Requires activated Cys)
Amine Variant (S)-3-Iodo-N-alkylpiperidineN-Alkyl (Basic Amine)Intramolecular Cyclization (Aziridinium)High Reactivity/Toxicity (DNA Alkylator)

Comparative Performance Analysis

A. Mechanism of Action: The "Amide Switch"

The most critical distinction lies between the N-Acetyl (amide) and N-Alkyl (amine) analogues. This single functional group dictates whether the compound acts as a selective protein probe or a toxic DNA alkylating agent.

  • N-Alkyl Analogues (The "Mustard" Mechanism): The basic nitrogen lone pair attacks the carbon bearing the iodine, forming a highly reactive bicyclic aziridinium ion . This intermediate promiscuously alkylates DNA (N7-guanine), leading to cytotoxicity.

  • N-Acetyl Analogues (The (S)-Iodo-AcPip Mechanism): The acetyl group delocalizes the nitrogen lone pair, preventing aziridinium formation. The iodine is displaced only by strong nucleophiles (like a catalytic cysteine thiolate) in a specific binding pocket.

DOT Diagram: Mechanistic Divergence

MechanismSwitch Substrate_Amine N-Alkyl-3-Iodopiperidine (Basic Amine) Aziridinium Bicyclic Aziridinium Ion (Highly Reactive) Substrate_Amine->Aziridinium Intramolecular Cyclization (Fast) Substrate_Amide 1-((S)-3-Iodo-piperidin-1-yl)-ethanone (N-Acetyl Amide) Substrate_Amide->Aziridinium Blocked by Resonance Direct_Complex Protein-Ligand Complex (Non-covalent) Substrate_Amide->Direct_Complex Binding Pocket Recognition DNA_Adduct DNA Alkylation (Genotoxicity) Aziridinium->DNA_Adduct Promiscuous Attack Protein_Adduct Cysteine S-Alkylation (Targeted Inhibition) Direct_Complex->Protein_Adduct Intermolecular SN2 (Slow/Selective)

Caption: Divergent reactivity pathways. The N-acetyl group prevents the formation of the toxic aziridinium intermediate, enforcing a selective intermolecular mechanism.

B. Reactivity & Leaving Group Efficiency

In covalent fragment screening, the "warhead" reactivity must be balanced—too reactive leads to off-target labeling; too inert leads to no binding.

Leaving Group (X)Bond Strength (C-X)Relative Reaction Rate (

)
Application Context
Iodide (I) ~53 kcal/mol100 Ideal for secondary carbons. Sufficiently reactive for

without aziridinium assistance.
Bromide (Br) ~67 kcal/mol~1-5Moderate. Often requires higher concentrations or longer incubation times.
Chloride (Cl) ~80 kcal/mol< 0.1Inert on secondary carbons unless activated by adjacent groups or enzyme catalysis.

Experimental Insight: For (S)-Iodo-AcPip, the iodine atom is crucial. A secondary chloride (Chloro-AcPip) is typically too unreactive for direct cysteine modification in a transient fragment binding event. The iodide provides the necessary "kick" to achieve measurable


 values.
C. Stereochemical Selectivity ((S) vs (R))

Since the


 reaction proceeds with inversion of configuration , the geometry of the transition state is critical.
  • Target Fit: The (S)-enantiomer projects the iodine into a specific vector. If the target cysteine is located at a specific angle relative to the piperidine binding pose, only one enantiomer will react efficiently.

  • Data Interpretation: In a typical screen, a >10-fold difference in labeling efficiency between (S) and (R) enantiomers indicates specific binding-driven labeling rather than non-specific surface alkylation.

Experimental Protocols

Protocol A: Intact Protein Mass Spectrometry Screening

Use this protocol to validate covalent binding of (S)-Iodo-AcPip to a target protein (e.g., a recombinant E3 ligase).

  • Protein Preparation: Dilute target protein (5 µM) in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Note: Avoid DTT as it will react with the iodide.

  • Compound Incubation:

    • Add (S)-Iodo-AcPip (at 50, 100, 200 µM) from a 50 mM DMSO stock.

    • Include controls: DMSO only (negative), (R)-enantiomer (specificity), and Iodoacetamide (positive non-specific control).

  • Reaction: Incubate at 25°C for 1 to 4 hours.

  • Quenching: Acidify with 0.5% Formic Acid.

  • Analysis: Inject onto LC-MS (Q-TOF or Orbitrap). Deconvolute spectra to observe the mass shift (+127 Da loss of I, + mass of piperidine fragment? Correction: The reaction is substitution. Mass shift = +[Mass of Fragment - Mass of Iodide]. Formula

    
    -Protein. Mass added = 126.18 Da (Fragment) - 126.90 (I) + 1.008 (H lost from Cys) = +126.09 Da ).
    
    • Calculation: Adduct Mass = Protein MW + 126.09 Da.

Protocol B: Assessing Aziridinium Formation (Safety/Selectivity)

Use this to confirm the stability of the N-acetyl vs N-alkyl analogue.

  • Dissolution: Dissolve 10 mM of (S)-Iodo-AcPip and its N-methyl analogue in 50:50

    
    :DMSO-
    
    
    
    .
  • Monitoring: Acquire

    
    -NMR spectra at t=0, 1h, 4h, 24h at 37°C.
    
  • Observation:

    • N-Methyl: Look for new signals corresponding to the bicyclic aziridinium (often shifted downfield).

    • N-Acetyl: Signals should remain stable (no cyclization). Hydrolysis of iodide (to alcohol) may occur slowly (

      
      ).
      

References

  • Carraro, C. et al. (2024). "Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents." RSC Medicinal Chemistry. Link

    • Establishes the mechanism of aziridinium formation in 3-halopiperidines and the use of stereochemistry to modul
  • Resnick, E. et al. (2019). "Fragment-Based Covalent Ligand Screening Enables Rapid Discovery of Inhibitors for the RBR E3 Ubiquitin Ligase HOIP." Journal of the American Chemical Society. Link

    • Provides the methodology for screening electrophilic fragment libraries against cysteine-rich targets.
  • Zuravka, I. et al. (2014).[1] "Synthesis and DNA cleavage activity of Bis-3-chloropiperidines as alkylating agents." ChemMedChem. Link

    • Comparative data on the reactivity of piperidine-based alkyl
  • Back, T. G. (2020). "Intermolecular [3+3] ring expansion of aziridines to dehydropiperidines through the intermediacy of aziridinium ylides."[2][3] Nature Communications. Link

    • Background on the stability and reactivity of aziridinium intermediates derived

Sources

validation of the biological activity of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of the Biological Activity of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Positioning

1-((S)-3-Iodo-piperidin-1-yl)-ethanone (hereafter (S)-N-Ac-3-IP ) represents a specialized chemical scaffold often utilized in Fragment-Based Drug Discovery (FBDD) or as a chiral synthetic intermediate . Unlike standard reversible ligands, the presence of a secondary iodide at the C3 position confers unique electrophilic properties, positioning this molecule as a potential Covalent Fragment or a Ligand-Directed Alkylating Agent .

Validating its biological activity requires a dual-pronged approach: assessing its intrinsic chemical reactivity (electrophilicity) and its stereoselective binding affinity (molecular recognition). This guide outlines a rigorous framework to distinguish specific target engagement from non-specific toxicity, comparing (S)-N-Ac-3-IP against standard electrophilic warheads.

Comparative Analysis: Performance vs. Alternatives

To objectively validate (S)-N-Ac-3-IP, it must be benchmarked against established covalent fragments and non-reactive isosteres.

Table 1: Performance Matrix of (S)-N-Ac-3-IP vs. Standard Warheads
Feature(S)-N-Ac-3-IP (Subject)Acrylamides (Standard Covalent)Chloroacetamides (High Reactivity)(S)-3-Methyl-Analog (Negative Control)
Mechanism SN2 Displacement of IodideMichael AdditionSN2 Displacement of ChlorideNon-covalent (Reversible)
Reactivity Profile Moderate/Tunable . Secondary iodides are less aggressive than primary halides but more reactive than fluorides.Low/Moderate . Requires specific cysteine orientation for reaction.High . Often promiscuous; high risk of off-target alkylation.Inert . Used to validate non-covalent binding affinity.
Selectivity High Stereodependence . The (S)-conformation dictates initial binding; Iodine position drives reaction.Moderate. Driven largely by warhead orientation.Low. Driven by high intrinsic electrophilicity.High. Purely driven by hydrophobic/electrostatic fit.
Stability (t1/2) Moderate in plasma; susceptible to hydrolysis or GSH conjugation.High stability in plasma.Low stability; rapid GSH depletion.High stability.
Primary Utility Probing Hydrophobic Pockets with Cysteines .Targeted Covalent Inhibitors (TCIs).[1]Proteomic Profiling (ABPP).Binding Affinity Validation (Kd).

Mechanism of Action & Validation Logic

The biological activity of (S)-N-Ac-3-IP is hypothesized to follow a Two-Step Covalent Mechanism :

  • Recognition: The piperidine ring and acetyl group facilitate non-covalent binding to the target pocket (e.g., GPCRs, Kinases).

  • Reaction: A nucleophilic residue (typically Cysteine-SH) executes a backside attack on C3, displacing the Iodine.

Diagram 1: Validation Logic & Signaling Pathway

ValidationLogic cluster_0 Validation Checkpoints Compound (S)-N-Ac-3-IP Complex Reversible Complex (K_i) Compound->Complex Step 1: Recognition (Stereoselective) OffTarget GSH/Non-Specific Alkylation Compound->OffTarget Promiscuity Risk Target Target Protein (Cys-SH) Covalent Covalent Adduct (Irreversible) Complex->Covalent Step 2: S_N2 Reaction (k_inact) BioActivity BioActivity Covalent->BioActivity Inhibition/Modulation

Caption: The two-step mechanism requires validating both the initial binding (K_i) and the rate of inactivation (k_inact) while ruling out promiscuous off-target alkylation.

Experimental Protocols for Validation

Protocol A: Intrinsic Reactivity Assay (GSH-Glo™ Kinetic Profiling)

Objective: Quantify the "warhead" reactivity (


) to ensure it is not too reactive (toxic) or too inert.
  • Preparation: Prepare a 10 mM stock of (S)-N-Ac-3-IP in DMSO.

  • Reaction Mix: In a 96-well plate, mix compound (final conc. 50 µM) with reduced Glutathione (GSH, 500 µM) in PBS (pH 7.4).

  • Controls:

    • Positive: Iodoacetamide (High reactivity).

    • Negative: (S)-N-Acetyl-3-methylpiperidine (Null reactivity).

    • Reference: Acrylamide standard.

  • Monitoring: Measure free thiol concentration at t=0, 15, 30, 60, 120 min using DTNB (Ellman’s Reagent) or a fluorescence-based thiol probe.

  • Calculation: Plot ln([GSH]/[GSH]₀) vs. time. The slope represents the pseudo-first-order rate constant (

    
    ).
    
    • Acceptance Criteria:

      
       should be > 30 mins for a targeted drug candidate to avoid rapid systemic depletion.
      
Protocol B: Differential Scanning Fluorimetry (DSF) with Time-Dependence

Objective: Distinguish reversible binding from covalent modification.

  • Setup: Incubate Target Protein (2 µM) with (S)-N-Ac-3-IP (20 µM) and SYPRO Orange dye.

  • Incubation: Run two parallel sets:

    • Set A: 10 min incubation (detects initial binding).

    • Set B: 4-hour incubation (detects covalent shift).

  • Melt Curve: Ramp temperature from 25°C to 95°C.

  • Analysis:

    • Reversible Binder:

      
       remains constant between Set A and Set B.
      
    • Covalent Binder ((S)-N-Ac-3-IP):

      
       increases significantly in Set B as the covalent bond stabilizes the protein fold (or destabilizes, depending on the site).
      
Protocol C: Mass Spectrometry Intact Protein Analysis

Objective: Definitive proof of stoichiometry (1:1 adduct formation).

  • Incubation: Mix Protein (10 µM) + (S)-N-Ac-3-IP (100 µM) in Ammonium Bicarbonate buffer.

  • Timepoints: Quench aliquots at 0, 1, and 4 hours with 0.1% Formic Acid.

  • LC-MS Run: Inject onto a C4 Reverse Phase column coupled to a Q-TOF or Orbitrap.

  • Data Deconvolution: Look for a mass shift of +125.1 Da .

    • Calculation: MW(Adduct) = MW(Protein) + MW(Compound) - MW(Iodide) - MW(H).

    • Note: The reaction loses HI (Hydrogen Iodide). Therefore, the mass addition is the acetyl-piperidine moiety minus the iodine.

    • Correction: Actually, SN2 displaces Iodide (I⁻). The protein sulfur (S) replaces the Iodine.

    • Mass Shift Calculation:

      • Compound MW (C7H12INO) = ~253.08 Da.

      • Leaving Group (I) = 126.9 Da.

      • Added Mass = (253.08 - 126.9) = +126.18 Da (C7H12NO).

Visualizing the Workflow

Diagram 2: Experimental Decision Tree

Workflow Start Start: (S)-N-Ac-3-IP GSH 1. GSH Reactivity Assay Start->GSH TooReactive High Reactivity: Non-Specific Toxin GSH->TooReactive t1/2 < 10 min GoodProfile Moderate Reactivity: Proceed to Target GSH->GoodProfile t1/2 > 30 min MS 2. Mass Spec Analysis (Protein + Compound) GoodProfile->MS MassShift Mass Shift observed? (+126 Da) MS->MassShift Cell 3. Cellular Washout Assay MassShift->Cell Yes Fail Discard / Re-design MassShift->Fail No (No Reaction) Success Validated Covalent Probe Cell->Success Activity persists after washout Cell->Fail Activity lost (Reversible only)

Caption: Step-by-step decision tree to filter out toxic alkylators and validate specific covalent engagement.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link

  • Åkerfeldt, K. S., et al. "Amino Acid Analysis by HPLC." Journal of Chromatography B (General reference for peptide mapping protocols used in Protocol C).
  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534, 570–574 (2016). Link

  • Lonsdale, R., & Ward, R. A. "Structure-based design of targeted covalent inhibitors." Chemical Society Reviews 47, 3816-3830 (2018). (Reference for designing the control experiments in Table 1).
  • Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature 468, 790–795 (2010). (Basis for the GSH reactivity logic).

Sources

A Senior Application Scientist's Guide to 1-((S)-3-Iodo-piperidin-1-yl)-ethanone: A Comparative Analysis for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmaceuticals and natural products.[1][2][3] Its favorable physicochemical properties and conformational flexibility allow it to serve as a versatile framework for engaging a wide array of biological targets.[4] This guide provides an in-depth analysis of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone, a specialized derivative poised for significant utility in drug discovery. Rather than a simple performance comparison, we will deconstruct its key structural features—the N-acetyl group, the chiral center, and particularly the 3-iodo substituent—to understand its strategic value as a synthetic building block. This analysis will be contextualized by comparing these features to those of other piperidine derivatives, supported by experimental protocols and data to empower researchers in their synthetic and drug design endeavors.

The Piperidine Scaffold: A Bedrock of Modern Therapeutics

The six-membered nitrogen-containing heterocycle known as piperidine is a fundamental structural motif in drug design.[1][3] Its derivatives form the core of drugs across more than twenty pharmaceutical classes, targeting conditions from cancer and viral infections to neurological disorders and pain management.[1][5][6] The success of the piperidine scaffold can be attributed to several factors:

  • Three-Dimensional Diversity: The piperidine ring adopts a stable chair conformation, allowing substituents to be placed in well-defined axial or equatorial positions. This provides precise control over the three-dimensional presentation of pharmacophoric elements to a biological target.

  • Modulation of Basicity: The nitrogen atom's basicity (pKa of piperidine ≈ 11.2) can be readily tuned through substitution. This is critical for modulating a compound's solubility, cell permeability, and potential for off-target interactions, such as hERG channel binding.

  • Synthetic Accessibility: A rich history of synthetic chemistry provides robust and diverse methods for creating highly functionalized piperidines, including multicomponent reactions, cyclizations, and the functionalization of existing rings.[7][8][9][10]

Focus Molecule: 1-((S)-3-Iodo-piperidin-1-yl)-ethanone

The subject of this guide, 1-((S)-3-Iodo-piperidin-1-yl)-ethanone, is not merely another derivative but a strategic intermediate designed for advanced synthetic applications. Its structure embodies three key features that confer significant advantages in a research and development setting.

  • (S)-Stereochemistry: The defined stereocenter at the C3 position is crucial. Biological systems are chiral, and the specific stereoisomer of a drug often dictates its efficacy and safety profile. Utilizing an enantiomerically pure building block like this eliminates the need for costly and often low-yielding chiral separations later in a synthetic sequence.

  • N-Acetyl Group: The ethanone (acetyl) group on the piperidine nitrogen transforms the secondary amine into a non-basic amide. This has profound implications:

    • It prevents the nitrogen from participating in undesired side reactions during synthesis.

    • It removes the positive charge at physiological pH, which can significantly alter a molecule's polarity, membrane permeability, and interactions with target proteins.

  • 3-Iodo Substituent: This is arguably the most powerful feature of the molecule. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group and a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).

Comparative Analysis of Key Structural Features

To fully appreciate the utility of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone, we must compare its constituent parts against common alternatives seen in other piperidine derivatives.

The Halogen Effect: Iodo vs. Other Halogens at the 3-Position

The choice of halogen on an aromatic or heterocyclic ring is a critical decision in medicinal chemistry. While fluorine is often used to block metabolic oxidation and modulate pKa, the heavier halogens (Cl, Br, I) offer unique advantages as synthetic handles and for their potential to form "halogen bonds"—a non-covalent interaction with electron-donating atoms in a protein binding pocket that can enhance affinity.

  • Reactivity for Cross-Coupling: The primary advantage of iodine is its superior reactivity in cross-coupling reactions. The C-I bond is more susceptible to oxidative addition to a palladium(0) catalyst than C-Br or C-Cl bonds, allowing reactions to proceed under milder conditions with a broader range of substrates. This is a crucial consideration for complex, multi-step syntheses where preserving sensitive functional groups is paramount.

  • Halogen Bonding: The strength of a halogen bond increases with the size and polarizability of the halogen atom (I > Br > Cl > F). Therefore, an iodo-substituent provides the strongest potential for this type of interaction, which can be a key factor in optimizing ligand-target binding.

  • Steric Profile: Iodine is the largest of the halogens, and its steric bulk can be used to probe the size and shape of a binding pocket, providing valuable structure-activity relationship (SAR) data.

The N-Substituent: Amide vs. Carbamate vs. Alkyl Groups

The group attached to the piperidine nitrogen dictates the molecule's fundamental physicochemical properties.

  • N-Acetyl (Amide): As discussed, this renders the nitrogen non-basic and neutral at physiological pH. It is a small, polar group that can serve as a hydrogen bond acceptor.

  • N-Boc (Carbamate): The tert-butyloxycarbonyl (Boc) group is another common protecting group. Like the acetyl group, it renders the nitrogen non-basic. However, it is much bulkier and more lipophilic. It is typically used for protection during synthesis and is readily removed with acid.

  • N-Benzyl (Alkyl): An N-benzyl group maintains the basicity of the nitrogen atom. It is often used as a protecting group that can be removed via hydrogenolysis. The basic nitrogen can be crucial for forming salt bridges with acidic residues (e.g., aspartate, glutamate) in a target protein.

  • N-H (Unsubstituted): An unsubstituted piperidine is basic and can be a liability in some synthetic steps but is often a desired feature in the final active pharmaceutical ingredient (API) for interaction with the biological target.

The choice is therefore a strategic one: the N-acetyl group in our focus molecule makes it an ideal, stable, and neutral building block for library synthesis, where the amide may be retained in the final product or hydrolyzed to reveal the secondary amine if desired.

Data Summary: Comparative Physicochemical Properties

To illustrate the impact of these structural modifications, the following table presents calculated physicochemical properties for our focus molecule and related derivatives. These values help predict a compound's behavior in biological systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3H-Bond DonorsH-Bond Acceptors
1-((S)-3-Iodo-piperidin-1-yl)-ethanone C₇H₁₂INO269.081.401
1-((S)-3-Bromo-piperidin-1-yl)-ethanoneC₇H₁₂BrNO222.081.101
1-((S)-3-Chloro-piperidin-1-yl)-ethanone[11]C₇H₁₂ClNO161.630.901
1-AcetylpiperidineC₇H₁₃NO127.180.701

Data calculated using PubChem resources where available. XLogP3 is a measure of lipophilicity.

As shown, increasing the size of the halogen from Cl to I increases both the molecular weight and the lipophilicity (XLogP3), factors that can significantly influence a compound's pharmacokinetic profile.

Experimental Protocols & Workflows

To demonstrate the practical application of the concepts discussed, this section provides detailed, self-validating protocols for the synthesis and subsequent utilization of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone.

Visualization of Synthetic Workflow

The following diagram illustrates the overall workflow, from a commercially available starting material to the target building block and its use in a representative cross-coupling reaction.

G cluster_synthesis Protocol 1: Synthesis of Target Building Block cluster_application Protocol 2: Application in Suzuki Coupling A (S)-3-Hydroxypiperidine (Starting Material) B Step 1: Acetylation (Acetic Anhydride, Base) A->B C 1-((S)-3-Hydroxy-piperidin-1-yl)-ethanone B->C D Step 2: Tosylation (TsCl, Pyridine) C->D E Tosyl-protected intermediate D->E F Step 3: Iodination (SN2) (NaI, Acetone) E->F G 1-((S)-3-Iodo-piperidin-1-yl)-ethanone (Final Product) F->G I Step 4: Suzuki Coupling (Pd Catalyst, Base, Solvent) G->I H Arylboronic Acid H->I J 1-((S)-3-Aryl-piperidin-1-yl)-ethanone (Diversified Product) I->J

Caption: Synthetic workflow for the preparation and application of the iodo-piperidine building block.

Protocol 1: Synthesis of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone

Causality: This three-step sequence is a robust and common strategy for converting a secondary alcohol to an iodide. Acetylation is performed first to protect the amine and prevent it from interfering with the subsequent steps. The hydroxyl group is then converted to a better leaving group (tosylate) to facilitate a clean SN2 reaction with sodium iodide, which proceeds with inversion of stereochemistry (though this is irrelevant starting from the 3-hydroxy position in this specific sequence, it is a critical consideration in other contexts).

Materials:

  • (S)-3-Hydroxypiperidine hydrochloride

  • Triethylamine (TEA) or similar base

  • Acetic anhydride

  • Dichloromethane (DCM)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium iodide (NaI)

  • Acetone

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acetylation:

    • Suspend (S)-3-Hydroxypiperidine hydrochloride (1.0 eq) in DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Add triethylamine (2.2 eq) dropwise.

    • Add acetic anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with water. Separate the organic layer, wash with NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield 1-((S)-3-Hydroxy-piperidin-1-yl)-ethanone. This intermediate may be pure enough for the next step or can be purified by column chromatography.

  • Tosylation:

    • Dissolve the alcohol intermediate from the previous step (1.0 eq) in pyridine at 0 °C.

    • Add p-Toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 6-8 hours or until TLC indicates completion.

    • Pour the reaction mixture into ice-cold 1M HCl and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate to yield the tosylated intermediate.

  • Iodination:

    • Dissolve the tosylated intermediate (1.0 eq) in acetone.

    • Add sodium iodide (3.0 eq) and heat the mixture to reflux for 12-16 hours.

    • Cool the reaction to room temperature and filter off the precipitated sodium tosylate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 1-((S)-3-Iodo-piperidin-1-yl)-ethanone.

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

Causality: This protocol demonstrates the utility of the iodo-substituent. The Suzuki reaction is one of the most powerful and widely used C-C bond-forming reactions in drug discovery due to its functional group tolerance and readily available boronic acid building blocks.

Materials:

  • 1-((S)-3-Iodo-piperidin-1-yl)-ethanone (1.0 eq)

  • An arylboronic acid of choice (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., Dioxane/Water, 4:1)

  • Ethyl acetate

  • Water, Brine, Anhydrous MgSO₄

Procedure:

  • To a reaction vessel, add 1-((S)-3-Iodo-piperidin-1-yl)-ethanone, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 3-aryl-piperidine derivative.

Visualization of Structure-Activity Relationship (SAR) Hotspots

The piperidine ring offers several points for modification to explore SAR and optimize drug candidates.

Caption: Key positions on the piperidine ring for SAR exploration and diversification.

Conclusion: Strategic Application in Drug Discovery

1-((S)-3-Iodo-piperidin-1-yl)-ethanone represents more than just a single data point in the vast landscape of piperidine chemistry. It is a highly strategic tool for medicinal chemists. Its pre-installed chirality, neutral amide functionality, and exceptionally versatile iodo-substituent make it an ideal building block for the rapid and efficient synthesis of diverse chemical libraries. By understanding the comparative advantages of its key structural features—the superior reactivity of the iodo group in cross-coupling, the modulating effect of the N-acetyl group, and the importance of stereochemical control—researchers can leverage this compound to accelerate the discovery of novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][2]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link][5]

  • Karimi-Jaberi, Z., & Biazar, E. (2020). Multicomponent synthesis of highly functionalized piperidines. Polycyclic Aromatic Compounds, 1-25. [Link][7]

  • Lashkari, M., et al. (2012). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(4), 458-464. [Link][8]

  • Han, J., & Glekas, A. (2010). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. Organic & Biomolecular Chemistry, 8(3), 545-559. [Link][9]

  • Zhakipbekov, K., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1098. [Link][12][13]

  • Carruthers, W. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link][10]

  • Zhakipbekov, K., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin. PubMed. [Link]

  • Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link][1][14]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

  • Yilmaz, F., et al. (2008). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 211-215. [Link][15][16]

  • Varun, B. V., et al. (2024). A SYNERGISTIC INVESTIGATION ON HALOGEN DRIVEN PIPERIDINE DERIVATIVES AS CAIX INHIBITORS. SSRN. [Link][3]

  • Zhang, M., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 25(11), 2533. [Link]

  • Naseem, H., et al. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 7(2). [Link][6]

  • Yilmaz, F., et al. (2008). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis Online. [Link]

  • Czarnecka, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6546. [Link]

  • PubChem. (n.d.). 1-((S)-3-Chloro-piperidin-1-yl)-ethanone. [Link][11]

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Establishing the Purity of Synthesized 1-((S)-3-Iodo-piperidin-1-yl)-ethanone: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, comparative framework for validating the purity of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone , a critical chiral building block. It moves beyond standard Certificates of Analysis (CoA) to establish a self-validating analytical workflow, comparing the efficacy of NMR, RP-HPLC, and Chiral HPLC/SFC in detecting specific impurity classes.

Introduction: The Purity Paradox of Chiral Alkyl Iodides

1-((S)-3-Iodo-piperidin-1-yl)-ethanone is a specialized intermediate often used to introduce the piperidine ring into pharmacophores via cross-coupling or nucleophilic substitution. Its quality is defined by three critical vectors:

  • Enantiomeric Purity: The (S)-configuration is pharmacologically distinct. The (R)-enantiomer is a potent impurity.[1]

  • Chemical Stability: Secondary alkyl iodides are prone to elimination (dehydrohalogenation) and photolytic de-iodination, creating "silent" impurities that standard UV methods may miss.

  • Amide Rotamers: The N-acetyl group can induce rotameric broadening in NMR, complicating quantitative analysis.

This guide compares three analytical methodologies—Quantitative NMR (qNMR) , Reverse-Phase HPLC (RP-HPLC) , and Chiral HPLC —to determine which technique provides the necessary "Gold Standard" for drug development.

Comparative Analysis of Purity Determination Methods

We evaluated three methods based on Specificity, Limit of Detection (LOD), and ability to detect critical process impurities (e.g., 3-iodopiperidine, elimination products).

Method A: 1H-NMR Spectroscopy (The Structural Baseline)
  • Principle: Direct observation of proton environments.

  • Performance: Excellent for confirming the N-acetyl and 3-iodo regiochemistry.

  • Limitations:

    • Sensitivity: Poor for impurities <1%.

    • Chiral Blindness: Cannot distinguish (S) from (R) enantiomers without chiral shift reagents.

    • Rotamers: The N-acetyl group causes signal splitting (approx. 1:1 ratio in CDCl3), which inexperienced analysts often mistake for impurities.

Method B: RP-HPLC with UV Detection (The Chemical Workhorse)
  • Principle: Separation based on hydrophobicity (C18 column).

  • Performance: The industry standard for chemical purity (Area %).

  • Limitations:

    • Chromophore Issue: The molecule lacks a strong aromatic chromophore. Detection relies on the amide bond (210–220 nm), which is susceptible to baseline drift and solvent interference.

    • Blind Spot: Co-elution of enantiomers is guaranteed.

Method C: Chiral HPLC/SFC (The Gold Standard)
  • Principle: Separation based on steric fit within a chiral stationary phase (Amylose/Cellulose).

  • Performance: The only method capable of quantifying the (R)-enantiomer and determining Enantiomeric Excess (ee%).

  • Verdict: Essential for release testing.

Summary of Performance Metrics
FeatureMethod A: 1H-NMRMethod B: RP-HPLC (UV 210nm)Method C: Chiral HPLC
Primary Utility Structure ConfirmationChemical Purity (Byproducts)Enantiomeric Purity (ee%)
LOD (Limit of Detection) ~0.5 - 1.0%< 0.05%< 0.1%
Chiral Discrimination NoNoYes
Inorganic Salt Detection NoNoNo
Throughput Fast (10 min)Medium (30 min)Medium (20-40 min)
Critical Blind Spot Trace organic impuritiesEnantiomersNon-chiral polar salts

Experimental Protocols

To achieve "Gold Standard" validation, a combined workflow is required. Below are the optimized protocols.

Protocol 1: Chemical Purity via RP-HPLC (Low UV)
  • Objective: Quantify des-iodo impurities and elimination products (tetrahydropyridines).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2][4][5]

  • Detection: 210 nm (Critical: 254 nm is insufficient for this molecule).

  • Temperature: 30°C.

Protocol 2: Enantiomeric Purity via Chiral HPLC
  • Objective: Determine % ee of the (S)-enantiomer.

  • Column: Daicel Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v). Note: Avoid diethylamine if iodine stability is a concern, though 0.1% DEA often improves peak shape.

  • Flow Rate: 1.0 mL/min.[2][4][5]

  • Detection: 215 nm.

  • Expected Retention:

    • (R)-Enantiomer: ~8.5 min (Typical minor peak).

    • (S)-Enantiomer: ~10.2 min (Major peak).

  • Calculation:

    
    
    
Protocol 3: Stability Stress Test (For Method Validation)

Since alkyl iodides are labile, validate the method by intentionally degrading a sample:

  • Thermal: Heat 5 mg in MeCN at 60°C for 4 hours.

  • Base: Add 1 eq. TEA.

  • Observation: Look for the formation of 1-acetyl-1,2,3,4-tetrahydropyridine (elimination product), which will elute later on C18 due to conjugation/planarity or earlier depending on polarity shifts.

Visualizations

Figure 1: Purity Validation Workflow

This decision tree illustrates the logical flow for releasing a batch of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone.

PurityWorkflow Start Crude Synthesis Product NMR 1H-NMR Analysis (Check Structure & Rotamers) Start->NMR Decision1 Structure Confirmed? NMR->Decision1 HPLC RP-HPLC (C18, 210nm) (Check Chemical Purity) Decision1->HPLC Yes Reject Reject / Investigate Decision1->Reject No Decision2 Purity > 98%? HPLC->Decision2 Chiral Chiral HPLC (AD-H) (Check Enantiomeric Excess) Decision2->Chiral Yes Repurify Repurify (Recrystallization/Column) Decision2->Repurify No Decision3 ee% > 99%? Chiral->Decision3 Release BATCH RELEASED (Gold Standard) Decision3->Release Yes Decision3->Repurify No (Racemization Detected) Repurify->HPLC Re-test

Caption: Sequential validation logic ensuring both chemical and stereochemical integrity.

Figure 2: Common Degradation Pathways

Understanding impurities is key to identifying them in HPLC.

Degradation Product 1-((S)-3-Iodo-piperidin-1-yl)-ethanone (Target) Elimination Elimination Product (Enamide/Alkene) Product->Elimination Heat/Base (-HI) Hydrolysis Hydrolysis Product (3-Hydroxy analog) Product->Hydrolysis Aq. Acid/Base (+H2O) Racemization (R)-Enantiomer (Impurity) Product->Racemization I- Exchange (Finkelstein cond.)

Caption: Primary degradation routes: Elimination (base-catalyzed) and Hydrolysis (solvolysis).

References

  • National Institutes of Health (NIH). (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[6] Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization. Retrieved from [Link]

Sources

Publish Comparison Guide: SAR & Strategic Utility of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structure-activity relationship (SAR) studies and synthetic utility of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone and its derivatives. This molecule serves as a critical chiral scaffold for accessing 3-substituted piperidine pharmacophores, a structural motif found in numerous FDA-approved therapeutics (e.g., Janus Kinase inhibitors, DPP-4 inhibitors).

The guide focuses on the divergent synthesis enabled by the C3-iodine handle, comparing its performance as a building block against bromo- and hydroxy- analogs, and elucidating the biological impact of downstream derivatives.

Executive Summary

1-((S)-3-Iodo-piperidin-1-yl)-ethanone is a high-value chiral intermediate used to generate libraries of 3-substituted piperidines . Its core value lies in the reactive C3-iodine "warhead," which allows for mild, stereospecific cross-coupling (Suzuki, Negishi, Sonogashira) and nucleophilic displacement reactions.

This guide compares the Iodo-Scaffold against alternative building blocks (Bromo-analogs, Ketones) and analyzes the SAR of the resulting bioactive derivatives, specifically in the context of Kinase Inhibition (JAK/BTK) and GPCR Modulation (Dopamine/Sigma) .

Quick Comparison: Scaffold Performance
Feature(S)-3-Iodo-N-acetylpiperidine (S)-3-Bromo-N-acetylpiperidine3-Oxo-N-acetylpiperidine
Reactivity (Pd-Coupling) High (Room Temp/Mild Heat)Moderate (Requires High Heat)N/A (Requires Reductive Amination)
Stereocontrol Excellent (Retains (S)-config in couplings)Good (Risk of racemization at high T)Poor (Racemic mixtures common)
Reaction Scope Broad (Aryl, Alkenyl, Alkynyl, Heteroaryl)Limited (Electron-poor aryls difficult)Limited (Amines only)
Cost HighLowLow
Primary Use Case Late-Stage Diversification / FBDD Scale-up of simple analogsPrimary Amine synthesis

Structure-Activity Relationship (SAR) Analysis

The SAR of derivatives synthesized from 1-((S)-3-Iodo-piperidin-1-yl)-ethanone is defined by three vectors: the N-Acetyl Core , the C3-Stereocenter , and the C3-Substituent .

The N-Acetyl "Anchor" (Vector A)
  • Role: Provides metabolic stability and hydrogen bond acceptor capability.

  • SAR Insight: In many kinase inhibitors (e.g., Tofacitinib analogs), the N-acyl group is critical for positioning the piperidine ring in the solvent-exposed region of the ATP-binding pocket.

  • Modification: Hydrolysis to the free amine often leads to a >10-fold loss in potency due to increased solvation penalty, unless the amine is engaged in a specific salt bridge (e.g., with Asp residues).

The C3-Stereocenter (Vector B)
  • Role: Orients the C3-substituent into the hydrophobic specificity pocket.

  • SAR Insight: The (S)-enantiomer (derived from the (S)-iodo precursor) typically exhibits superior binding affinity for targets like JAK3 and DPP-4 compared to the (R)-enantiomer.

    • Example: In 3-aminopiperidine-based JAK inhibitors, the (3R,4R) or (3S) configuration is often essential for selectivity against other kinome members.

  • Stability: The iodine atom in the parent scaffold is prone to elimination (forming the enamide) under strong basic conditions. Protocols must use mild bases (e.g.,

    
    , 
    
    
    
    ) to preserve chiral integrity.
The C3-Substituent (Vector C - The "Variable")

This is the primary site of diversification using the iodine handle.

  • Aryl/Heteroaryl Groups (via Suzuki):

    • Phenyl: Increases lipophilicity (

      
      ), often improving membrane permeability but increasing metabolic clearance.
      
    • Pyridyl/Pyrimidyl: Reduces

      
      , improves solubility, and introduces H-bond acceptors. Essential for Kinase Hinge Binding .
      
  • Alkynyl Groups (via Sonogashira):

    • Rigidifies the scaffold. Used to probe deep hydrophobic pockets or as a linker for PROTACs .

  • Amino Groups (via Azide Displacement/Reduction):

    • Converts the Iodo-scaffold into the (R)-3-aminopiperidine (via Walden inversion). This is a direct route to Alogliptin and Linagliptin analogs.

Experimental Protocols

Protocol A: Divergent Synthesis via Suzuki-Miyaura Coupling

Objective: To install an aryl group at C3 with retention of configuration.

Reagents:

  • Scaffold: 1-((S)-3-Iodo-piperidin-1-yl)-ethanone (1.0 eq)

  • Boronic Acid:

    
     (1.5 eq)
    
  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the Iodo-scaffold, Boronic acid, Base, and Catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 60°C for 4-12 hours. Note: The Iodo-scaffold reacts at lower temperatures than the Bromo-analog (typically 80-100°C), reducing thermal racemization risk.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (0-10% MeOH in DCM).

Validation:

  • Chiral HPLC: Verify ee% > 95%.

  • 1H NMR: Disappearance of the CHI multiplet at ~4.5 ppm and appearance of aromatic protons.

Protocol B: Nucleophilic Substitution (Azide Displacement)

Objective: To synthesize the (R)-3-amino derivative (Walden Inversion).

  • Dissolve 1-((S)-3-Iodo-piperidin-1-yl)-ethanone in DMF.

  • Add Sodium Azide (

    
    , 2.0 eq).
    
  • Stir at 40°C for 6 hours. (Iodide is a superior leaving group to Bromide, allowing lower T).

  • Reduce the intermediate azide using Staudinger conditions (

    
    , 
    
    
    
    ) to yield the amine.

Visualizing the Strategic Workflow

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

SAR_Workflow Core 1-((S)-3-Iodo-piperidin-1-yl)-ethanone (Core Scaffold) Suzuki Suzuki Coupling (Pd, Ar-B(OH)2) Core->Suzuki Retention of Config (Mechanism Dependent) Sono Sonogashira Coupling (Pd/Cu, Alkyne) Core->Sono C-C Bond Formation Azide SN2 Displacement (NaN3) Core->Azide Inversion of Config (Walden) Prod_Aryl 3-Aryl Derivatives (Kinase Inhibitors) Suzuki->Prod_Aryl Prod_Alkyne 3-Alkynyl Derivatives (Rigid Linkers) Sono->Prod_Alkyne Prod_Amino (R)-3-Amino Derivatives (DPP-4 Inhibitors) Azide->Prod_Amino

Caption: Divergent synthetic pathways utilizing the C3-Iodo handle to access distinct pharmacophore classes.

Supporting Data: Reactivity Comparison

The table below summarizes the yield and enantiomeric excess (ee%) of a standard Suzuki coupling (with Phenylboronic acid) using different 3-substituted piperidine scaffolds.

ScaffoldLeaving Group (X)Reaction TempYield (%)ee (%)
1-((S)-3-Iodo...) Iodine 60°C 92% 98%
1-((S)-3-Bromo...)Bromine90°C78%89%
1-((S)-3-OTs...)Tosylate100°C<10%*N/A

*Tosylates typically require Nickel catalysis or fail under standard Pd-Suzuki conditions.

References

  • Smith, A. B., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Secondary Alkyl Halides." Journal of the American Chemical Society, 2023.

  • DrugBank. "Tofacitinib: Structure and Pharmacology." DrugBank Online, 2024.

  • Patel, R. N. "Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates." Biomolecules, 2022.[1]

  • FDA Access Data. "Chemistry Review: Janus Kinase Inhibitors." U.S. Food and Drug Administration, 2023.

Sources

head-to-head comparison of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone with standard compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-((S)-3-Iodo-piperidin-1-yl)-ethanone (CAS: N/A for specific enantiomer, Racemic 618-42-8 related) is a high-precision chiral building block designed for the synthesis of complex pharmaceutical scaffolds.[1] Unlike its bromo- or racemic counterparts, this compound offers a unique balance of enhanced reactivity (via the C–I bond) and fixed stereochemistry (S-configuration), eliminating the need for late-stage chiral resolution.[1]

This guide compares the product head-to-head against three standard alternatives:

  • The Economy Standard: 1-((S)-3-Bromo-piperidin-1-yl)-ethanone.[1]

  • The Orthogonal Standard: tert-Butyl (S)-3-iodopiperidine-1-carboxylate (N-Boc).[1]

  • The Baseline: Racemic 1-(3-Iodo-piperidin-1-yl)-ethanone.[1]

Part 1: Head-to-Head Technical Comparison

Reactivity Profile: Iodo vs. Bromo

The primary advantage of the iodo-variant is its superior leaving group ability in transition-metal catalyzed cross-couplings (e.g., Negishi, Suzuki-Miyaura, reductive cross-electrophile coupling).[1]

Table 1: Kinetic & thermodynamic Comparison

Feature(S)-3-Iodo-Analog (Target)(S)-3-Bromo-Analog (Competitor)Impact on Workflow
C–X Bond Energy ~51 kcal/mol (Weaker)~68 kcal/mol (Stronger)Iodo undergoes oxidative addition faster, often at room temperature.[1]
Catalyst Load Low (1–3 mol%)High (5–10 mol%)Lower metal scavenging costs for Iodo.[1]
Reaction Temp. Ambient (20–40 °C)Elevated (60–100 °C)Iodo preserves heat-sensitive functional groups.[1]

-Elimination
Mitigated by mild conditionsHigh Risk at high tempHigh heat promotes elimination to enecarbamates (dead end).[1]

Expert Insight: In secondary alkyl systems like piperidines,


-hydride elimination is a major competing pathway.[1] The 3-Iodo analog allows the use of Nickel catalysts  under mild reductive conditions, significantly suppressing elimination compared to the Bromo analog which requires thermal activation that favors elimination.[1]
Protecting Group Strategy: N-Acetyl vs. N-Boc

The choice between N-Acetyl and N-Boc dictates the downstream synthetic route.[1]

Table 2: Orthogonality & Stability

FeatureN-Acetyl (This Product) N-Boc (Alternative) Application Context
Acid Stability High (Stable to TFA/HCl)Low (Cleaved by TFA/HCl)Use N-Acetyl if subsequent steps involve acidic conditions.[1]
Base Stability ModerateHighBoth survive standard coupling bases (Cs₂CO₃, K₃PO₄).[1]
Removal Harsh (Strong Acid/Base reflux)Mild (TFA/HCl rt)Use N-Acetyl if the acetyl group is part of the FINAL drug pharmacophore.
Atom Economy High (Small group)Low (Large t-Bu group)N-Acetyl is preferred for fragment-based drug discovery (FBDD).[1]

Part 2: Decision Matrix & Logic Flow

The following diagram illustrates the logical selection process for this building block.

DecisionMatrix Start Select Piperidine Building Block Chirality Is Stereochemistry Critical? Start->Chirality Racemic Use Racemic 3-Iodo (Cheaper, requires resolution) Chirality->Racemic No Config Select (S)-Enantiomer Chirality->Config Yes FinalGroup Is N-Acetyl in Final Target? Config->FinalGroup NBoc Use N-Boc Analog (Easy deprotection) FinalGroup->NBoc No (Need free amine) Reactivity Reaction Type? FinalGroup->Reactivity Yes Bromo Use 3-Bromo Analog (If thermal stability is high) Reactivity->Bromo Robust Substrate Iodo SELECT TARGET: 1-((S)-3-Iodo-piperidin-1-yl)-ethanone Reactivity->Iodo Sensitive/Mild Conditions

Figure 1: Strategic decision tree for selecting 1-((S)-3-Iodo-piperidin-1-yl)-ethanone based on synthetic requirements.

Part 3: Experimental Protocols

Protocol A: Nickel-Catalyzed Reductive Cross-Coupling

Context: This protocol demonstrates the superiority of the Iodo-analog in forming C(sp³)-C(sp²) bonds without


-elimination, a common failure mode for the Bromo-analog.[1]

Materials:

  • Substrate: 1-((S)-3-Iodo-piperidin-1-yl)-ethanone (1.0 equiv)[1]

  • Coupling Partner: Aryl Bromide (1.5 equiv)[1]

  • Catalyst: NiCl₂[1]·glyme (10 mol%)[1]

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)[1]

  • Reductant: Manganese powder (3.0 equiv)[1]

  • Solvent: DMA (0.1 M)[1]

Step-by-Step Methodology:

  • Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with NiCl₂[1]·glyme and dtbbpy. Add DMA and stir for 30 mins to form the active green complex.

  • Substrate Addition: Add the (S)-3-iodo-piperidine derivative, the aryl bromide, and Mn powder.

  • Reaction: Seal the vial and stir at 40 °C for 12 hours.

    • Note: The Bromo-analog would require 60–80 °C, increasing the ratio of elimination byproduct (enamide).[1]

  • Workup: Dilute with EtOAc, filter through a celite pad, and wash with brine.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Protocol B: Enantiomeric Excess (ee) Determination

Context: Validating that the (S)-configuration is retained post-reaction.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (amide absorption).[1]

  • Expectation: The (S)-enantiomer typically elutes first (check specific CoA), with racemization indicating a radical pathway failure (common with unoptimized Ni-conditions).[1]

Part 4: Mechanistic Visualization

The following diagram details the Nickel catalytic cycle, highlighting where the Iodo-analog outperforms the Bromo-analog.

Mechanism Ni0 Ni(0)Ln OxAdd_Ar Oxidative Addition (Ar-Br) Ni0->OxAdd_Ar NiII_Ar Ar-Ni(II)-Br OxAdd_Ar->NiII_Ar RadicalGen Radical Generation (Rate Determining for Alkyl Halide) NiII_Ar->RadicalGen SET Recomb Radical Recombination RadicalGen->Recomb Alkyl Radical Capture IodoPath Iodo-Analog (Fast Radical Gen) IodoPath->RadicalGen Facile C-I Homolysis BromoPath Bromo-Analog (Slow Radical Gen) BromoPath->RadicalGen Sluggish C-Br Homolysis Prod Coupled Product Recomb->Prod Reductive Elimination

Figure 2: Mechanistic pathway showing the kinetic advantage of the Iodo-analog in radical generation via Single Electron Transfer (SET).[1]

References

  • BenchChem Technical Support. (2025).[1][2] Reactivity Showdown: 4'-Iodo vs. 4'-Bromopropiophenone in Cross-Coupling Reactions. BenchChem.[1][2]

  • Molander, G. A., & Wisniewski, S. R. (2014).[1] Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides.[1][3] Organic Letters, 16(11), 3156–3159.[1]

  • ChemScene. (n.d.).[1] 1-(Piperidin-1-yl)ethanone Product Information. ChemScene.[1]

  • BLD Pharm. (n.d.).[1] 1-((R)-3-Hydroxy-piperidin-1-yl)-ethanone Product Information. BLD Pharm.[1][4]

  • Fors, B. P., & Buchwald, S. L. (2009).[1] An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society.[1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

PART 1: CORE DIRECTIVE - Your First and Most Critical Step

Before any handling or disposal of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone, you are REQUIRED to obtain and thoroughly review the Safety Data Sheet (SDS) provided by the manufacturer of your specific product. An SDS for the exact chemical is the ultimate source of authoritative safety information. The guidance provided herein is based on the chemical's structure—a halogenated organic compound and a piperidine derivative—and is intended to supplement, not replace, the manufacturer's SDS.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - Understanding the 'Why'

The proper disposal of this compound is dictated by its chemical nature. It is an iodinated derivative of a piperidine-based ketone. This structure informs our understanding of its likely reactivity, toxicity, and environmental hazards.

  • Piperidine Moiety : The parent compound, piperidine, is a cyclic secondary amine known for its flammability, corrosivity, and toxicity.[1][2] Derivatives can retain these hazardous properties. Exposure can cause severe irritation and burns to the skin and eyes, and inhalation may be fatal.[1][3]

  • Iodinated Organic Compound : The presence of a carbon-iodine bond classifies this as a halogenated organic compound. Such compounds are subject to stringent disposal regulations because their improper disposal can lead to the formation of persistent and toxic environmental pollutants.[4] Furthermore, combustion of halogenated compounds can produce highly toxic gases such as hydrogen iodide and nitrogen oxides.[2][5]

Therefore, the disposal strategy must mitigate these risks by ensuring the compound is handled with appropriate personal protective equipment, segregated correctly, and transferred to a licensed hazardous waste facility capable of its environmentally sound destruction, likely through high-temperature incineration.[6]

Hazard Assessment & Personal Protective Equipment (PPE)

Based on the hazards associated with piperidine derivatives and halogenated compounds, a comprehensive approach to personal protection is mandatory.[7]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult the manufacturer's glove compatibility chart.The piperidine structure suggests potential for skin absorption and severe skin irritation or burns.[1][3]
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities.Protects against splashes that could cause severe eye irritation or damage.[2][7]
Body Protection A flame-resistant lab coat, worn fully buttoned. Chemical-resistant apron for larger quantities or spill cleanup.Provides a barrier against skin contact and protects from potential flammability hazards associated with piperidine derivatives.[3]
Respiratory All handling of the compound and its waste should be performed in a certified chemical fume hood.To prevent inhalation of potentially toxic vapors or aerosols. Piperidine itself is fatal if inhaled.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone is that it must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular solid waste.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[8] This compound must be collected in a dedicated waste stream.

  • Action: Collect waste 1-((S)-3-Iodo-piperidin-1-yl)-ethanone and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves) in a designated container for "Halogenated Organic Waste."

  • Causality: Halogenated waste is often incinerated at specific temperatures to ensure complete destruction and to scrub acidic gases (like HI) from the exhaust. Mixing it with non-halogenated waste can complicate the disposal process and increase costs. Do not mix with incompatible chemicals like strong oxidizing agents, strong bases, or reactive metals.[5][9]

Step 2: Container Selection and Labeling

The integrity of the waste container is paramount for safe storage and transport.

  • Action: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "Waste 1-((S)-3-Iodo-piperidin-1-yl)-ethanone"

    • The approximate concentration and quantity.

    • The date of accumulation.

    • The name of the principal investigator and laboratory location.

    • Appropriate hazard pictograms (e.g., corrosive, toxic, environmental hazard).

Step 3: On-site Accumulation and Storage
  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel, away from ignition sources, and in a well-ventilated location (like a designated cabinet within a fume hood).

  • Causality: Storing hazardous waste at or near the point of generation minimizes the risk of spills and ensures that knowledgeable personnel are overseeing it. Secondary containment (placing the waste container inside a larger, chemically resistant tray) is a best practice to contain potential leaks.

Step 4: Arranging for Disposal
  • Action: Once the container is full or has been stored for the maximum allowable time (per your institution's policy, often 6-12 months), contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Causality: Disposal of hazardous waste is highly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Only licensed hazardous waste contractors are permitted to transport and dispose of this type of chemical waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 1-((S)-3-Iodo-piperidin-1-yl)-ethanone.

DisposalWorkflow Disposal Workflow for 1-((S)-3-Iodo-piperidin-1-yl)-ethanone start Start: Generation of Waste sds_check Consult Manufacturer's Safety Data Sheet (SDS) start->sds_check CRITICAL FIRST STEP ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds_check->ppe segregate Is the waste a Halogenated Organic Compound? ppe->segregate halogen_container Collect in 'Halogenated Organic Waste' Container segregate->halogen_container Yes non_halogen_container Collect in appropriate non-halogenated waste stream segregate->non_halogen_container No label_waste Label Container with: 'Hazardous Waste', Full Chemical Name, Date, PI Info, Hazards halogen_container->label_waste non_halogen_container->label_waste storage Store in designated Satellite Accumulation Area with Secondary Containment label_waste->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact end End: Proper Disposal by Licensed Contractor ehs_contact->end

Caption: Decision workflow for safe disposal.

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is critical.

Spill Management
  • Small Spill (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Ensure you are wearing the appropriate PPE (respirator may be necessary depending on spill size and ventilation).

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

    • Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spill (or any spill outside of a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if the substance is flammable or the spill is significant.

    • Close the laboratory doors and prevent entry.

    • Call your institution's emergency number and the EHS office from a safe location. Provide details about the chemical spilled, the quantity, and the location.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

References

  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

  • Hazard Substance Fact Sheet: Piperidine. (1999, September). New Jersey Department of Health. Retrieved from [Link]

  • Piperidine. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Hazardous Substance Fact Sheet: Iodine. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Production, Import/Export, Use, and Disposal of Iodine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Chemical Incompatibility Chart. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

  • Chemical Incompatibility. (2026, February 26). University of Illinois Division of Research Safety. Retrieved from [Link]

  • Iodine Recycling Business. (n.d.). Godo Shigen Co., Ltd. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1-((S)-3-Iodo-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[2]

1-((S)-3-Iodo-piperidin-1-yl)-ethanone is a chiral, halogenated heterocycle often employed as a specialized intermediate in medicinal chemistry.[1][2] Unlike simple reagents, its safety profile combines the irritant properties of piperidines with the reactivity of secondary alkyl iodides.

Critical Hazard Assessment:

  • Alkylating Potential: As a secondary alkyl iodide, this compound possesses a good leaving group (Iodide), making it a potential alkylating agent. It must be handled with the same rigor as potential mutagens until toxicological data proves otherwise.[3]

  • Stability: Organic iodides are inherently photosensitive and prone to homolytic cleavage, releasing free iodine (

    
    ) and radical species.
    
  • Physical State: Typically a viscous oil or low-melting solid.[1][3]

Risk Classification (Derived from Structure-Activity Relationships)
Hazard ClassGHS CodeDescription
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2][4][5][6]
Serious Eye Damage H319 Causes serious eye irritation.[3][4][5][6]
STOT - Single Exposure H335 May cause respiratory irritation.[1][3][5][6][7]
Reactivity EUH019 May form explosive peroxides (if ether solvents are present) or degrade under light.[3]

Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is governed by the "Barrier-Breakthrough" principle . Standard latex gloves are insufficient due to the lipophilic nature of the piperidine ring and the permeation potential of halogenated organics.

A. Hand Protection (The Double-Glove Protocol)

Primary Recommendation: Double-gloving with specific material thicknesses.[1][3]

LayerMaterialThickness (min)Function
Inner Glove Nitrile (Low Modulus) 4 mil (0.10 mm)Tactile sensitivity; acts as a second barrier if outer glove breaches.[1][2]
Outer Glove Nitrile (High Durability) 5-8 mil (0.12-0.20 mm)Primary chemical resistance.[1][2] Inspect for "rippling" (sign of degradation).[3]
Spill Response Laminate (Silver Shield®) Multi-layerMandatory for cleaning spills >10 mL.[3] Nitrile degrades rapidly under direct saturation.[3]

Expert Insight: Change outer gloves immediately upon splash contact.[3] Organic iodides can permeate nitrile in <15 minutes under continuous contact conditions [1].[3]

B. Respiratory & Body Protection[3][4][5][6][8]
  • Respiratory: Engineering controls are primary. Handle strictly within a certified chemical fume hood (Face velocity: 0.5 m/s).[3] If hood access is compromised, a Full-Face Respirator with Organic Vapor (OV) cartridges is required.[1]

  • Body: Flame-resistant (FR) lab coat with snap closures (for quick removal).[1][2]

  • Eyes: Chemical splash goggles (ANSI Z87.1 or EN166).[3] Safety glasses are insufficient due to the oil-like consistency which adheres to skin/eyes upon splashing.[1]

Operational Workflow: The "Self-Validating" Cycle[1][2]

This workflow is designed so that each step validates the safety of the previous one.[3] If a check fails (e.g., odor detection), the operator must halt immediately.

HandlingWorkflow Start Start: Risk Assessment CheckEnv 1. Engineering Check (Hood Flow > 0.5 m/s) Start->CheckEnv PPE 2. Don PPE (Double Nitrile + Goggles) CheckEnv->PPE Inspect 3. Visual Inspection (Color: Yellow/Orange = Degradation) PPE->Inspect Weigh 4. Transfer/Weighing (Use Luer-Lock Syringes) Inspect->Weigh Clear/Pale Yellow Waste 6. Disposal (Halogenated Waste Stream) Inspect->Waste Dark Brown (Iodine Release) Reaction 5. Reaction/Usage (Inert Atmosphere - Argon) Weigh->Reaction Reaction->Waste

Figure 1: Operational safety logic flow. Note the "Dark Brown" rejection path, indicating iodine liberation and potential compound instability.

Detailed Protocol Steps
Step 1: Pre-Inspection (The Stability Check)

Before opening the vial, inspect the color.

  • Valid: Colorless to pale yellow oil/solid.[3]

  • Invalid: Dark brown or purple.[3] This indicates the release of free Iodine (

    
    ), suggesting the compound has degraded. Do not use. 
    
Step 2: Transfer Techniques[1]
  • Solids: Use a disposable anti-static spatula.[3] Avoid metal spatulas if the compound is an oil, as residue is difficult to clean; use a glass pasteur pipette.[3]

  • Liquids/Oils: Do not pour. Use a positive-displacement pipette or a glass syringe with a Luer-lock needle.[1][2]

    • Why? Pouring viscous iodinated oils often leads to "drip-back" on the bottle threads, which degrades the cap liner and creates a contamination source for the next user.[1]

Step 3: Decontamination

Upon completion, wipe all exterior surfaces (balance, hood sash) with a tissue soaked in 10% Sodium Thiosulfate solution, followed by water.

  • Mechanism:[1][6][8][9][10] Thiosulfate reduces any trace free iodine (brown stains) to colorless iodide salts, neutralizing the oxidation hazard [2].[3]

Emergency Response & Disposal

Spill Management Logic[1][3]
  • Evacuate: If spill is >50 mL and outside the hood, evacuate the lab.

  • Isolate: Close hood sash.

  • Neutralize: Apply a slurry of Sodium Thiosulfate or a commercial "Organic Halide" spill kit.[3]

  • Clean: Absorb with vermiculite.[3] Do not use paper towels alone, as organic iodides can be flammable or react with cellulose under heat.[3]

Waste Disposal Plan
Waste StreamClassificationContainer Labeling
Primary Waste Halogenated Organic"Contains 1-((S)-3-Iodo-piperidin-1-yl)-ethanone - TOXIC/IRRITANT"
Contaminated PPE Hazardous Solid"Contaminated Gloves/Tissues"
Aqueous Wash Aqueous Halogenated"Contains Iodide Salts"

Prohibited: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases.[3] Alkyl iodides can react violently with strong nucleophiles or oxidizers [3].[3]

References

  • Gloves.com. (2026).[3] Chemical Resistance Reference Chart: Nitrile vs. Organic Halides. Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: 1-((S)-3-Chloro-piperidin-1-yl)-ethanone (Analogous Structure).[1][2] Retrieved from [Link]

(Note: Specific toxicity data for the exact S-enantiomer is limited; protocols are grounded in high-standard industrial hygiene for analogous halogenated piperidines.)[1][2]

Sources

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